Technical Guide: Solubility Profile and Solvent Selection for 2-Isocyanato-3-chlorothiophene
This technical guide details the solubility profile, solvent compatibility, and handling protocols for 2-isocyanato-3-chlorothiophene (also referred to as 3-chloro-2-thienyl isocyanate). As a highly reactive electrophile...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, solvent compatibility, and handling protocols for 2-isocyanato-3-chlorothiophene (also referred to as 3-chloro-2-thienyl isocyanate). As a highly reactive electrophile used in the synthesis of urea derivatives and carbamates, its successful application depends on rigorous solvent selection to prevent hydrolytic degradation or side reactions.[1]
Executive Summary
2-Isocyanato-3-chlorothiophene is a heteroaryl isocyanate intermediate characterized by high lipophilicity and acute moisture sensitivity. Unlike stable solid reagents, this compound is often generated in situ (e.g., via Curtius rearrangement) or isolated as a metastable oil/low-melting solid.
Critical Directive: The primary challenge with this compound is not dissolution—it is readily soluble in most organic solvents—but stability. Solvent selection must prioritize anhydrous, aprotic environments to prevent the irreversible formation of symmetric ureas (via hydrolysis) or carbamates (via alcoholysis).
The solubility of 2-isocyanato-3-chlorothiophene is governed by the lipophilic thiophene ring and the chloro-substituent, which facilitates interaction with non-polar and moderately polar solvents.
Property
Description
Implications for Solubility
Structure
Heteroaromatic ring with -N=C=O and -Cl
High affinity for aromatic and chlorinated solvents.[2]
Polarity
Low to Moderate
Soluble in low-dielectric media (Toluene, DCM).
Reactivity
High (Electrophilic Carbon)
Incompatible with protic solvents (OH, NH, SH groups).
Physical State
Liquid or Low-Melting Solid
Miscible with solvents like THF and DCM.
Theoretical Solubility Parameters
Based on structural analogs (e.g., 2-chlorothiophene, phenyl isocyanate), the compound exhibits:
High Solubility (>100 mg/mL): Halogenated hydrocarbons, Aromatic hydrocarbons, Ethers, Esters.
This matrix categorizes solvents by their suitability for reaction and storage. "Reactive" solvents must be strictly avoided.
Solvent Class
Specific Solvent
Status
Technical Notes
Chlorinated
Dichloromethane (DCM)
Recommended
Excellent solubility; easy removal. Must be dried over CaH₂ or molecular sieves.
Aromatics
Toluene, Xylene
Recommended
Ideal for high-temp reactions (e.g., Curtius rearrangement). Forms azeotropes with water.
Ethers
THF, 2-MeTHF, Dioxane
Recommended
Good solubility. Critical: Must be peroxide-free and anhydrous (stabilizers can react).
Esters
Ethyl Acetate
Usable
Good for extraction. Avoid for storage due to potential hydrolysis of the ester releasing moisture/acid.
Nitriles
Acetonitrile
Usable
Good for polar reactions. Ensure <10 ppm water content.
Protic
Water, Methanol, Ethanol
PROHIBITED
Rapid Decomposition. Reacts to form amines/ureas or carbamates.
Amines
Et₃N, Pyridine
Reactant Only
Will catalyze dimerization or react if primary/secondary amines are present.
Sulfoxides
DMSO
Avoid
Often contains water; can react violently with isocyanates at high temperatures.
Visualizing the Decision Process
Solvent Selection Decision Tree
The following diagram guides the researcher through the solvent selection process based on reaction requirements and safety constraints.
Caption: Logical flow for selecting a solvent compatible with 2-isocyanato-3-chlorothiophene, prioritizing exclusion of protic sources.
Reactivity & Degradation Pathways[5]
Understanding why solubility in water/alcohols is a "trick" concept is vital. The compound does not dissolve; it chemically transforms.
Hydrolytic Instability Mechanism
When exposed to moisture (even atmospheric humidity), the isocyanate undergoes the following cascade:
Hydrolysis: Attack by water forms an unstable carbamic acid.
Decarboxylation: Loss of CO₂ yields 3-chloro-2-thienylamine.
Urea Formation: The newly formed amine is a potent nucleophile and attacks the remaining isocyanate, forming the symmetric 1,3-bis(3-chlorothiophen-2-yl)urea . This urea is typically an insoluble solid (precipitate), often mistaken for "undissolved starting material."
Caption: The degradation pathway of the isocyanate in the presence of moisture, leading to insoluble urea byproducts.
Experimental Protocols
Protocol A: Preparation of Anhydrous Stock Solution
Objective: Create a stable 0.5 M solution in DCM or Toluene.
Glassware Prep: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon or Nitrogen.
Solvent Prep: Obtain DCM (distilled over CaH₂ or from a solvent purification system). Verify water content is <10 ppm via Karl-Fischer titration if possible.
Transfer:
If Solid: Weigh the isocyanate rapidly in a glovebox or under an inverted funnel with inert gas flow. Add to the flask.
If Liquid: Use a gas-tight syringe purged with nitrogen to transfer the neat oil through a septum.
Dissolution: Add the anhydrous solvent via cannula or syringe. Swirl gently. The solution should be clear and colorless to pale yellow.
Storage: Store at -20°C under positive inert gas pressure. Seal septa with parafilm.
Protocol B: Handling "In Situ" Generated Isocyanate
Often, this compound is generated via Curtius Rearrangement of 3-chlorothiophene-2-carbonyl azide [1].
Precursor: Dissolve the acyl azide in Toluene .
Rearrangement: Heat to reflux (approx. 110°C) for 1–2 hours. Evolution of N₂ gas indicates conversion.
Usage: Do not isolate. Cool the toluene solution to room temperature and add the nucleophile (e.g., amine, alcohol) directly to this solution (One-Pot Procedure). This avoids handling the moisture-sensitive isolate.
Safety & Handling
Hazards: Isocyanates are potent respiratory sensitizers and lachrymators. Inhalation can cause asthma-like symptoms.[3]
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
Containment: Always manipulate inside a functioning fume hood.
Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent to quench the isocyanate into the urea/amine form.
References
Curtius Rearrangement Mechanisms
Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 2018.
Mechanism:[4][5] Thermal decomposition of acyl azides to isocyanates with retention of configuration.[4][6]
Solvent Selection for Isocyanates
Sanofi Solvent Selection Guide. "A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.
General Isocyanate Reactivity:
Ozaki, S. "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 1972. (Foundational text on NCO reactivity with nucleophiles).
Thiophene Derivative Properties
PubChem Compound Summary for 2-Chlorothiophene (Structural Analog).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Chlorothiophene-2-Isocyanate: Technical Handling & Safety Guide
Content Type: Technical Whitepaper / Operational Safety Guide
Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.
Bioisosteric Building Block for Medicinal Chemistry
Executive Summary
3-Chlorothiophene-2-isocyanate is a highly reactive electrophilic intermediate used primarily in drug discovery as a bioisostere for 2-chlorophenyl isocyanate. Its incorporation into small molecules alters lipophilicity and metabolic stability while retaining the steric profile of the phenyl analog.
Due to its high reactivity and moisture sensitivity, this compound is frequently generated in situ via the Curtius rearrangement of 3-chlorothiophene-2-carboxylic acid rather than isolated for long-term storage. This guide provides a comprehensive framework for its safe generation, handling, and quenching, synthesizing data from thiophene scaffold toxicology and isocyanate functional group hazards.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
While specific experimental data for the isolated isocyanate is limited in public registries, its properties are inferred from its precursor and structural analogs (e.g., 2-chlorophenyl isocyanate).
This compound combines the systemic toxicity of halogenated thiophenes with the potent sensitization potential of isocyanates.
Core Hazards (GHS Classification Logic)
Acute Toxicity (Inhalation/Oral): High. Isocyanates are potent respiratory irritants. The thiophene moiety may contribute to hepatotoxicity.
Sensitization (Resp/Skin):CRITICAL HAZARD. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Repeated exposure can lead to permanent respiratory sensitization.
Eye/Skin Corrosion: Causes severe skin burns and eye damage. Lachrymator.
Reactivity: Violent reaction with nucleophiles (amines, alcohols) and water.
The Mechanism of Moisture Sensitivity
Isocyanates react with ambient moisture to form carbamic acids, which spontaneously decarboxylate to form the corresponding primary amine and CO₂.
Reaction: R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂↑
Consequence: The generated amine (3-chlorothiophene-2-amine) reacts with the remaining isocyanate to form an insoluble urea precipitate (dimer), ruining the reagent and potentially clogging flow reactors.
Experimental Protocol: In Situ Generation
Objective: Safely generate 3-chlorothiophene-2-isocyanate from 3-chlorothiophene-2-carboxylic acid via Curtius Rearrangement and trap with a nucleophile (R'-NH₂).
Atmosphere: Argon or Nitrogen (Strictly anhydrous)
Step-by-Step Workflow
Activation: In a flame-dried RBF under inert gas, dissolve the carboxylic acid in toluene. Add TEA.
Azidation: Cool to 0°C. Add DPPA dropwise (Exothermic). Stir at 0°C for 30 min, then warm to RT for 1 hour.
Rearrangement (The Critical Step): Heat the reaction mixture to 80–90°C .
Observation: Vigorous evolution of N₂ gas indicates the formation of the isocyanate.
Safety Note: Ensure the system is vented through a bubbler to prevent pressure buildup.
Coupling: Once N₂ evolution ceases (approx. 1–2 h), cool to RT. The solution now contains 3-chlorothiophene-2-isocyanate .
Immediate Use: Add the target amine (nucleophile) directly to this solution to form the urea.
Visualization: Reaction Pathway
Caption: Workflow for the in situ generation of 3-chlorothiophene-2-isocyanate via Curtius rearrangement.
Emergency Response & Decontamination
Principle: Isocyanates must be chemically neutralized, not just absorbed. Water alone is too slow and generates gas (CO₂) which can pressurize waste containers.
Mechanism: The surfactant solubilizes the isocyanate; ammonia/carbonate rapidly hydrolyzes it to the amine/urea, rendering it non-electrophilic.
Spill Management Logic
Caption: Decision tree for managing isocyanate spills. Note the critical step of leaving containers unsealed.
Synthetic Utility & Context
Why use 3-chlorothiophene-2-isocyanate ?
Bioisosterism: It serves as a thiophene analog of 2-chlorophenyl isocyanate. The sulfur atom alters the electronic distribution and hydrogen bond accepting capability compared to the phenyl ring.
Metabolic Stability: Chlorination at the 3-position blocks metabolic oxidation at the most reactive site of the thiophene ring, enhancing the drug's half-life.
Scaffold Applications: Used in the synthesis of urea-based kinase inhibitors and sulfonylurea herbicides.
References
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Chlorophenyl isocyanate (Analogous Hazard Data). Retrieved from [2]
PubChem. (2025). Compound Summary: 3-Chlorothiophene-2-carboxylic acid (Precursor Data). Retrieved from
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from
Ghosh, A. K., et al. (2018).[3] The Curtius Rearrangement: Applications in Modern Drug Discovery. ChemMedChem. Retrieved from
ChemicalBook. (2025). 3-Chlorothiophene Properties and Safety. Retrieved from
An In-Depth Technical Guide to the Reactivity Profile of Halogenated Thiophene Isocyanates
For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the reactivity profile of halogenated thiophene isocyanates, a class of compounds of sig...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of halogenated thiophene isocyanates, a class of compounds of significant interest in medicinal chemistry and materials science. These molecules, featuring a unique combination of a reactive isocyanate group and a versatile halogen atom on an aromatic thiophene scaffold, offer a rich and tunable chemical landscape. This document moves beyond a standard template to deliver an in-depth exploration of their synthesis, electronic properties, and dual reactivity. We will delve into the causality behind experimental choices for key transformations such as nucleophilic additions, cycloadditions, and palladium-catalyzed cross-coupling reactions. By synthesizing established principles with field-proven insights, this guide aims to equip researchers with the foundational knowledge to confidently design and execute synthetic strategies involving these powerful bifunctional building blocks.
Introduction: The Strategic Value of Halogenated Thiophene Isocyanates
The thiophene ring is a privileged scaffold in drug discovery and organic electronics, with numerous FDA-approved drugs containing this moiety.[1] Its halogenated derivatives are particularly valuable as they serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions.[2] The isocyanate functional group is a highly reactive electrophile, readily undergoing addition reactions with a wide range of nucleophiles to form stable linkages such as ureas and carbamates.[3]
The combination of these two functionalities on a single thiophene ring creates a bifunctional building block with orthogonal reactivity. This allows for sequential and site-selective modifications, making halogenated thiophene isocyanates powerful intermediates in the synthesis of complex molecular architectures. This guide will explore the synthesis and reactivity of these compounds, with a focus on how the electronic interplay between the halogen and isocyanate groups influences their chemical behavior.
Synthesis of Halogenated Thiophene Isocyanates
The most common and versatile method for the synthesis of isocyanates from carboxylic acids is the Curtius rearrangement.[4][5][6] This reaction proceeds through an acyl azide intermediate and is known for its high functional group tolerance and retention of stereochemistry.[6]
The general synthetic pathway to halogenated thiophene isocyanates begins with the corresponding halogenated thiophene-2-carboxylic acid. These precursors are either commercially available or can be synthesized through established methods. For instance, 5-bromothiophene-2-carboxylic acid and 5-chlorothiophene-2-carboxylic acid are common starting materials.[2][7]
Synthesis of Halogenated Thiophene-2-Carboxylic Acid Precursors
The synthesis of the carboxylic acid precursor is a critical first step. One common method involves the chlorination of 2-thiophenecarboxaldehyde followed by oxidation to yield 5-chlorothiophene-2-carboxylic acid.[2]
Conversion to Halogenated Thiophene Isocyanates via Curtius Rearrangement
The Curtius rearrangement provides a reliable route to the desired isocyanate. The carboxylic acid is first converted to an acyl chloride, which then reacts with an azide source to form the acyl azide. Thermal or photochemical rearrangement of the acyl azide yields the isocyanate with the expulsion of nitrogen gas.[4][5]
Experimental Protocol: Synthesis of 2-Bromo-5-isocyanatothiophene (Illustrative)
Step 1: Synthesis of 5-Bromothiophene-2-carbonyl chloride
To a stirred solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene (5 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-bromothiophene-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Bromothiophene-2-carbonyl azide
Dissolve the crude 5-bromothiophene-2-carbonyl chloride in anhydrous acetone (10 mL/mmol).
Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water (2 mL/mmol) dropwise, maintaining the temperature below 5 °C.
Stir the mixture vigorously at 0 °C for 1-2 hours.
Pour the reaction mixture into ice-water and extract with cold toluene.
Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and use the resulting solution of 5-bromothiophene-2-carbonyl azide directly in the next step.
Causality Note: The use of cold conditions and immediate use of the acyl azide are crucial to minimize the risk of detonation, as acyl azides can be explosive.
Step 3: Curtius Rearrangement to 2-Bromo-5-isocyanatothiophene
Heat the toluene solution of 5-bromothiophene-2-carbonyl azide at 80-100 °C under a nitrogen atmosphere.
Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
Once the reaction is complete (typically 1-3 hours), cool the solution to room temperature.
The resulting toluene solution of 2-bromo-5-isocyanatothiophene can be used directly in subsequent reactions or the solvent can be carefully removed under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation.
Reactivity Profile: A Tale of Two Functional Groups
The reactivity of halogenated thiophene isocyanates can be conceptually divided into two main categories: reactions at the isocyanate group and reactions at the carbon-halogen bond. The electronic nature of each substituent influences the reactivity of the other, creating a nuanced chemical behavior.
Electronic Interplay
The isocyanate group is a strong electron-withdrawing group through both resonance and inductive effects. This has a significant impact on the electron density of the thiophene ring. Conversely, halogens are deactivating, electron-withdrawing groups via induction, but electron-donating through resonance. The overall effect on the reactivity of the thiophene ring will depend on the specific halogen and its position relative to the isocyanate group.
For a 2-halo-5-isocyanatothiophene, the isocyanate group will decrease the electron density of the thiophene ring, making it less susceptible to electrophilic aromatic substitution but more activated towards nucleophilic aromatic substitution, should a suitable leaving group be present at another position. The halogen at the 2-position will further influence the electron distribution.
Caption: Electronic interplay in halogenated thiophene isocyanates.
Reactions at the Isocyanate Group
The carbon atom of the isocyanate group is highly electrophilic and readily attacked by nucleophiles.[8] This reactivity is the cornerstone of polyurethane chemistry and is widely used in the synthesis of ureas and carbamates.[3]
3.2.1. Nucleophilic Addition
A wide range of nucleophiles, including alcohols, amines, and thiols, will add to the isocyanate group to form the corresponding carbamates, ureas, and thiocarbamates. These reactions are typically high-yielding and can often be performed under mild conditions.
Causality Insight: The presence of an electron-withdrawing halogen on the thiophene ring is expected to increase the electrophilicity of the isocyanate carbon, potentially leading to faster reaction rates with nucleophiles compared to non-halogenated analogues.
Experimental Protocol: Synthesis of a Urea Derivative (Illustrative)
To a solution of 2-bromo-5-isocyanatothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under a nitrogen atmosphere, add the desired primary or secondary amine (1.05 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 1-4 hours.
Monitor the reaction by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the isocyanate peak).
Upon completion, remove the solvent under reduced pressure.
The crude product can be purified by recrystallization or column chromatography.
3.2.2. Cycloaddition Reactions
Isocyanates can participate in a variety of cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, with a range of reaction partners including alkenes, alkynes, and dienes.[9][10] These reactions provide access to a diverse array of heterocyclic structures.
Caption: General workflow for cycloaddition reactions.
Reactions at the Carbon-Halogen Bond
The halogen atom on the thiophene ring serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.
3.3.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between a halide and an organoboron compound.[11][12] Halogenated thiophenes are excellent substrates for this reaction.
Causality Insight: The highly reactive isocyanate group may not be compatible with all Suzuki coupling conditions. It is crucial to select a base and solvent system that does not react with the isocyanate. Non-nucleophilic bases such as potassium carbonate or cesium carbonate are often preferred over alkoxides. The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of the isocyanate to the corresponding amine.
To a degassed mixture of 2-bromo-5-isocyanatothiophene (1.0 eq), an arylboronic acid (1.2 eq), and a non-nucleophilic base such as K₂CO₃ (2.0 eq) in a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 4-12 hours.
Monitor the reaction by TLC or GC-MS.
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
3.3.2. Stille Cross-Coupling
The Stille coupling reaction between an organic halide and an organostannane is another effective method for C-C bond formation.[13][14][15] Like the Suzuki coupling, careful consideration of the reaction conditions is necessary to avoid unwanted side reactions with the isocyanate group.
3.3.3. Other Reactions
While less common due to the potential for reaction with the isocyanate group, other transformations at the C-X bond are conceivable. For example, formation of a Grignard reagent from a brominated thiophene is a standard procedure.[16][17] However, the Grignard reagent would be highly reactive towards the isocyanate group, likely leading to intermolecular reactions and polymerization. Such a transformation would require protection of the isocyanate group.
Spectroscopic Characterization
The characterization of halogenated thiophene isocyanates relies on standard spectroscopic techniques.
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2250-2280 cm⁻¹ is characteristic of the asymmetric stretching vibration of the N=C=O group.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The protons on the thiophene ring will exhibit characteristic coupling patterns. The chemical shifts will be influenced by the electron-withdrawing nature of both the halogen and the isocyanate group.
¹³C NMR: The carbon of the isocyanate group typically appears in the range of 120-130 ppm. The carbons of the thiophene ring will also show characteristic shifts.
Mass Spectrometry (MS): The molecular ion peak and fragmentation pattern can confirm the molecular weight and elemental composition of the compound.
Data Summary
Compound Class
Key Reactions
Typical Conditions
Potential Challenges
Halogenated Thiophene Isocyanates
Nucleophilic Addition (amines, alcohols)
Room temperature, anhydrous solvent (THF, CH₂Cl₂)
Moisture sensitivity
[n+2] Cycloaddition
Thermal or photochemical activation
Regioselectivity
Suzuki-Miyaura Coupling
Pd catalyst, non-nucleophilic base, anhydrous solvent, 80-100 °C
Isocyanate reactivity with base/water
Stille Coupling
Pd catalyst, anhydrous solvent, 80-110 °C
Isocyanate stability, toxicity of tin reagents
Conclusion
Halogenated thiophene isocyanates are valuable bifunctional building blocks that offer a wealth of synthetic possibilities. Their reactivity is characterized by the orthogonal nature of the isocyanate and halogen functionalities, allowing for a range of selective transformations. A thorough understanding of the electronic interplay between these groups and careful selection of reaction conditions are paramount to successfully harnessing their synthetic potential. This guide provides a foundational framework for researchers to explore the rich chemistry of these compounds and to develop innovative synthetic routes to novel molecules for applications in drug discovery and materials science.
References
CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
Shaheen, U., et al. (2016). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2016.
CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
Khan, I., et al. (2015). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k).
Titel, J., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9476–9489.
Boykin, D. W. (1987). 17O NMR Investigation of Aryl Isocyanates: Electronic and Steric Effects. Magnetic Resonance in Chemistry, 25(5), 415-417.
ResearchGate. Mechanism of nucleophilic addition between isocyanate and thiol... [Link]
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 8(1), 74.
Titel, J., et al. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates.
LibreTexts. (2019). 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
Perveen, S., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8, 74.
Ulrich, H., & Richter, R. (1973). Cycloaddition reactions of isocyanates. Reaction of aryl isocyanates with N,N-dimethylformamide. The Journal of Organic Chemistry, 38(15), 2557-2559.
Whetsel, K. B., et al. (1958). A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates. Analytical Chemistry, 30(9), 1598-1604.
Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(5), 608-632.
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
Kricheldorf, H. R., & Hull, W. E. (1981). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie, 182(4), 1177-1193.
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... [Link]
Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 25(3), 325-348.
Hussain, Z., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1461.
Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
Acceptor–donor–acceptor (A–D–A) derivatives based on dibenzochrysene. RSC Advances. [Link]
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]
US4889940A - Process for preparing thiophene derivatives.
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
Vandensavel, J. M., et al. (1973). Reactions of azides with isocyanates. Cycloadditions and cycloreversions. The Journal of Organic Chemistry, 38(4), 675-679.
Odeh, J. (2024).
Gallagher, W. P., et al. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(19), 4655-4665.
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
Application Note: Curtius Rearrangement of 3-Chlorothiophene-2-carbonyl Azide
High-Stability Synthesis of Protected 2-Amino-3-chlorothiophene Scaffolds Executive Summary This application note details the protocol for the Curtius rearrangement of 3-chlorothiophene-2-carbonyl azide to generate 3-chl...
Author: BenchChem Technical Support Team. Date: February 2026
High-Stability Synthesis of Protected 2-Amino-3-chlorothiophene Scaffolds
Executive Summary
This application note details the protocol for the Curtius rearrangement of 3-chlorothiophene-2-carbonyl azide to generate 3-chlorothiophene-2-isocyanate and its subsequent trapping to form tert-butyl (3-chlorothiophen-2-yl)carbamate.
The 2-amino-3-chlorothiophene moiety is a critical pharmacophore in kinase inhibitors and antithrombotic agents (e.g., Factor Xa inhibitors).[1] However, the free amine is inherently unstable, prone to rapid oxidative degradation and polymerization.[1] This protocol utilizes a Modified One-Pot DPPA (Diphenylphosphoryl azide) Strategy , which circumvents the isolation of the explosive acyl azide intermediate and directly yields the stable Boc-protected amine.[1]
Mechanistic Insight & Substrate Analysis
Why this Substrate?
The 3-chlorothiophene ring presents unique challenges compared to benzene analogs:
Electronic Effects: The sulfur atom is electron-donating by resonance but the 3-chloro substituent exerts an inductive withdrawing effect (
).[1] This destabilizes the free amine, making immediate protection (trapping) mandatory.[1]
Steric Hindrance: The chlorine atom at the C3 position creates an "ortho-effect," potentially retarding the nucleophilic attack on the carbonyl during activation.[1]
Thermal Instability: Thiophene carbonyl azides have lower decomposition temperatures than benzoyl azides, increasing the risk of uncontrolled nitrogen release.[1]
Reaction Pathway
The reaction proceeds through the activation of the carboxylic acid, formation of the acyl azide, thermal rearrangement to the isocyanate (releasing
Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis.[1] Journal of the American Chemical Society, 94(17), 6203–6205.[1] Link[1]
Lebel, H., & Leogane, O. (2005).[1][3] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement.[1][3] Organic Letters, 7(19), 4107–4110.[1] Link[1]
Preparation of thiophene-based ureas using 3-chloro-2-thienyl isocyanate
Application Note: Preparation of Thiophene-Based Ureas Using 3-Chloro-2-Thienyl Isocyanate Abstract This application note details the synthetic methodologies for preparing thiophene-based ureas utilizing 3-chloro-2-thien...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of Thiophene-Based Ureas Using 3-Chloro-2-Thienyl Isocyanate
Abstract
This application note details the synthetic methodologies for preparing thiophene-based ureas utilizing 3-chloro-2-thienyl isocyanate. Due to the unique electronic properties and potential instability of heteroaryl isocyanates, specific handling and reaction conditions are required to maximize yield and purity. This guide provides two distinct protocols: Method A , involving the direct coupling of the isolated isocyanate with diverse amines, and Method B , a robust in situ generation protocol via Curtius rearrangement, recommended when the isolated isocyanate is unavailable or degraded. These motifs are critical in the development of kinase inhibitors and anti-inflammatory agents.
Introduction & Medicinal Chemistry Context
Thiophene-based ureas are privileged scaffolds in medicinal chemistry, often serving as bioisosteres for phenyl ureas. The incorporation of a chlorine atom at the 3-position of the thiophene ring (3-chloro-2-thienyl motif) modulates the electronic density of the urea linkage and induces specific conformational preferences that can enhance binding affinity in protein pockets.
Key Applications:
Kinase Inhibition: The urea moiety functions as a hydrogen bond donor/acceptor pair, often engaging the "gatekeeper" residue or the DFG motif in kinase active sites (e.g., p38 MAPK, VEGFR).
P2Y12 Antagonists: Thiophene analogs have shown efficacy in antiplatelet therapies.
Metabolic Stability: The 3-chloro substituent blocks potential metabolic oxidation at the thiophene C3 position, improving the pharmacokinetic profile.
Safety & Reagent Handling
CRITICAL SAFETY WARNING: Isocyanates are potent sensitizers and lachrymators.
Respiratory Protection: All operations must be performed in a well-ventilated fume hood.
Moisture Sensitivity: 3-Chloro-2-thienyl isocyanate hydrolyzes rapidly to the corresponding amine, which can further react with the isocyanate to form symmetrical urea dimers (impurities).
Storage: Store under nitrogen/argon at 2–8°C. If the reagent appears solid or cloudy, filtration under inert atmosphere may be required to remove urea dimers.
Synthetic Strategy & Protocols
Method A: Direct Coupling (Standard Protocol)
Use this method when high-quality 3-chloro-2-thienyl isocyanate is available.
Base: Triethylamine (TEA) or DIPEA (1.2 equiv) Optional: Only required if Amine is a salt (e.g., HCl salt).
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Protocol:
Preparation of Amine Solution:
In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
Note: If using an amine salt, add TEA (1.2 mmol) and stir for 10 minutes at room temperature to liberate the free base.
Addition of Isocyanate:
Cool the reaction mixture to 0°C using an ice bath.
Add 3-Chloro-2-thienyl isocyanate (1.0 mmol) dropwise via syringe.
Expert Insight: Adding the isocyanate to the amine (rather than vice-versa) maintains a low concentration of isocyanate relative to the nucleophile, minimizing dimer formation.
Reaction:
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
Monitoring: Check reaction progress via TLC or LC-MS. The isocyanate peak is often invisible on UV; monitor the disappearance of the amine.
Work-up:
Scenario 1 (Precipitate formed): If the product precipitates (common in non-polar solvents like DCM), filter the solid, wash with cold DCM/Hexanes (1:1), and dry under vacuum. This often yields analytical grade material.
Scenario 2 (Soluble product): Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Method B: In Situ Generation (Curtius Rearrangement)
Use this method if the isocyanate is unstable, expensive, or unavailable. This "One-Pot" protocol generates the isocyanate from the stable carboxylic acid precursor.
Application Note: Cyclization Strategies for 3-Chloro-2-Isocyanatothiophene
The following Application Note and Protocol guide details the strategic handling and cyclization of 3-chloro-2-isocyanatothiophene , a highly reactive electrophilic intermediate used to synthesize fused thieno-heterocycl...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the strategic handling and cyclization of 3-chloro-2-isocyanatothiophene , a highly reactive electrophilic intermediate used to synthesize fused thieno-heterocycles.
Abstract & Strategic Value
3-Chloro-2-isocyanatothiophene is a "linchpin" intermediate for accessing privileged pharmaceutical scaffolds, specifically thieno[2,3-d]imidazol-2-ones and thieno[2,3-d]pyrimidine-2,4-diones . Its structural uniqueness lies in the ortho positioning of a reactive isocyanate (-N=C=O) and a leaving group (-Cl). This dual-functionality allows for a rapid two-step annulation sequence:
Nucleophilic Addition: An amine or hydrazine attacks the isocyanate to form a stable urea/semicarbazide intermediate.
Intramolecular Cyclization: The nitrogen of the newly formed urea displaces the adjacent chlorine atom (via SNAr or Pd-catalysis) to close the fused ring.
This guide provides a validated workflow for generating this unstable isocyanate in situ and trapping it to form high-value heterocycles.
Core Chemistry & Mechanism
The 3-chloro-2-isocyanatothiophene moiety is rarely isolated due to its sensitivity to moisture (forming the amine, which rapidly dimerizes). The standard approach involves Curtius Rearrangement of 3-chlorothiophene-2-carboxylic acid derivatives.
The "Ortho-Halo" Advantage
The 3-chloro substituent is not merely a bystander; it is the electrophilic site for the ring-closing step.
Path A (Thermal/Base): Requires high temperatures (>100°C) or strong bases (NaH) to force nucleophilic aromatic substitution (SNAr) on the electron-rich thiophene ring.
Path B (Pd-Catalysis): Uses Palladium(0) to insert into the C-Cl bond, facilitating a Buchwald-Hartwig type intramolecular amidation under milder conditions.
Reaction Pathway Diagram
Figure 1: The generation and cyclization workflow of 3-chloro-2-isocyanatothiophene.
Experimental Protocols
Protocol A: One-Pot Synthesis of Thieno[2,3-d]imidazol-2-ones
Best for: Rapid library generation where the amine partner is readily available.
Mechanism: Curtius rearrangement followed by in situ urea formation and base-mediated cyclization.
Activation: In a dry round-bottom flask under Argon, dissolve 3-chlorothiophene-2-carboxylic acid (1.0 mmol) in anhydrous Toluene (5 mL).
Azide Formation: Add Et3N (1.1 mmol) followed by DPPA (1.1 mmol). Stir at room temperature (RT) for 30 minutes.
Rearrangement: Heat the mixture to 80°C for 1–2 hours. Evolution of N2 gas indicates the formation of 3-chloro-2-isocyanatothiophene .
Critical Checkpoint: Monitor by IR. The disappearance of the acyl azide peak (~2140 cm⁻¹) and appearance of the isocyanate peak (~2270 cm⁻¹) confirms conversion.
Urea Formation: Cool to RT. Add the primary amine (1.2 mmol) and remaining Et3N (1.4 mmol). Stir for 2 hours. The isocyanate is consumed to form the urea intermediate.
Cyclization:
Option 1 (Thermal): If the amine is nucleophilic enough, heat to reflux (110°C) overnight.
Option 2 (Base-Promoted): Cool to 0°C. Carefully add NaH (1.5 mmol). Allow to warm to RT and stir for 4–6 hours. This forces the displacement of the chlorine.
Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
Best for: Complex substrates, electron-deficient amines, or when thermal SNAr fails due to the stability of the thiophene-Cl bond.
Reagents
Substrate: Isolated Urea intermediate (from Protocol A, step 4).
Catalyst: Pd(OAc)2 (5 mol%)
Ligand: Xantphos or BrettPhos (10 mol%)
Base: Cs2CO3 (2.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
Setup: Charge a microwave vial or sealed tube with the Urea intermediate (0.5 mmol), Pd(OAc)2 (5.6 mg), Ligand (Xantphos, 29 mg), and Cs2CO3 (325 mg).
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add degassed 1,4-Dioxane (5 mL).
Reaction: Heat to 100°C for 12–16 hours (or 140°C for 1 hour in a microwave reactor).
Filtration: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
Analysis: The product is the N1-substituted thieno[2,3-d]imidazol-2-one.
Analytical Data Summary (Expected)
Compound Stage
Key IR Signal (cm⁻¹)
1H NMR Characteristic (DMSO-d6)
Acyl Azide
~2140 (Strong, N3)
Shift of thiophene protons vs acid
Isocyanate
~2270 (Strong, N=C=O)
Transient, usually not isolated
Urea Intermediate
~1650 (C=O), 3300 (NH)
Broad singlets (NH) at 8.0-9.5 ppm
Cyclized Product
~1700 (Cyclic Urea C=O)
Loss of NH peaks; sharpening of aromatic signals
Troubleshooting & Optimization
Handling Moisture Sensitivity
The isocyanate intermediate hydrolyzes rapidly to the amine (3-chloro-2-aminothiophene), which is unstable and oxidizes/polymerizes.
Solution: Perform the rearrangement and amine addition in the same vessel without isolation. Use strictly anhydrous solvents (dried over molecular sieves).
Regioselectivity Issues
In Protocol A (Base-promoted), reaction at the wrong nitrogen can occur if the added amine is sterically bulky.
Solution: Use Protocol B (Pd-catalysis). Palladium is highly specific for the oxidative addition into the C-Cl bond and reductive elimination with the proximal urea nitrogen.
Catalyst Poisoning
Thiophene sulfur can coordinate to Palladium, poisoning the catalyst.
Solution: Use bidentate phosphine ligands like Xantphos or dppf which bind Pd tightly and prevent sulfur interference. Higher catalyst loading (up to 10 mol%) may be required compared to phenyl analogs.
References
Curtius Rearrangement for Heterocycles: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
Pd-Catalyzed Urea Cyclization: McLaughlin, M., Palucki, M., & Davies, I. W. (2006).[1] Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization.[1] Organic Letters, 8(15), 3311–3314. Link
Thienopyrimidine Synthesis: H. Liu et al. (2015). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives. Research on Chemical Intermediates. Link
Isocyanate Reactivity: Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley.[2] Link
Application Notes and Protocols: Heterocyclic Building Blocks for Kinase Inhibitor Synthesis
Introduction: The Central Role of Kinases and the Dominance of Heterocyclic Scaffolds Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular pathways, including...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of Kinases and the Dominance of Heterocyclic Scaffolds
Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular pathways, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted therapy, with over 70 FDA-approved drugs transforming patient outcomes.[2]
A striking feature of these inhibitors is the prevalence of heterocyclic scaffolds. Over 85% of all biologically active pharmaceuticals, including kinase inhibitors, contain at least one heterocyclic ring.[4][5] This is not a coincidence. Heterocycles provide a rigid, three-dimensional framework perfectly suited for the ATP-binding site of kinases. Their constituent heteroatoms (typically nitrogen, oxygen, or sulfur) act as key hydrogen bond donors and acceptors, enabling them to form crucial interactions with the "hinge region" of the kinase, mimicking the binding of the natural substrate, ATP.[6][7] This unique combination of structural diversity and specific binding capabilities makes heterocyclic building blocks the quintessential starting point for the rational design of potent and selective kinase inhibitors.[7][8][9]
This guide provides an in-depth exploration of key heterocyclic building blocks, discusses the rationale behind their selection, and offers detailed protocols for their synthesis and application in the development of next-generation kinase inhibitors.
Core Heterocyclic Scaffolds: Privileged Structures in Kinase Inhibition
Certain heterocyclic cores appear with remarkable frequency in successful kinase inhibitors, earning them the status of "privileged scaffolds." Their utility stems from their proven ability to anchor a molecule within the ATP pocket, providing a stable foundation for further chemical modification to achieve potency and selectivity.
Pyrimidines and Quinazolines: The Hinge-Binding Champions
The pyrimidine ring is a close isostere of the adenine core of ATP. This structural mimicry allows it to form one or more canonical hydrogen bonds with the backbone amides of the kinase hinge region, a critical anchoring interaction for competitive inhibition. The quinazoline scaffold, a fusion of a pyrimidine and a benzene ring, builds upon this foundation, offering additional vectors for substitution into other regions of the ATP pocket.
Mechanism of Action: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are quintessential hinge-binders. For example, in the EGFR inhibitor Gefitinib, the N1 of the quinazoline core forms a key hydrogen bond with the backbone NH of Met793 in the hinge.[10]
Prominent Examples:
Gefitinib & Erlotinib (Quinazoline): First-generation EGFR inhibitors for non-small cell lung cancer (NSCLC).[2][10]
Ruxolitinib (Pyrrolo[2,3-d]pyrimidine): A potent JAK1/2 inhibitor for myelofibrosis.[11]
Palbociclib (Pyrido[2,3-d]pyrimidine): A CDK4/6 inhibitor for HR-positive breast cancer.
Indoles and Pyrroles: Versatile and Adaptable Cores
The indole scaffold is another highly versatile building block found in numerous kinase inhibitors.[7][12] Its bicyclic structure provides a rigid platform, while the pyrrolic nitrogen can act as a hydrogen bond donor. The diverse substitution patterns possible on the benzene and pyrrole rings allow for fine-tuning of inhibitor properties.
Mechanism of Action: While capable of hinge interactions, the indole core is often utilized for its ability to position substituents that target other key areas, such as the hydrophobic pocket or the solvent-front.
Prominent Examples:
Sunitinib (Indolin-2-one): A multi-targeted receptor tyrosine kinase (RTK) inhibitor targeting VEGFR and PDGFR.
Tofacitinib (Pyrrolo[2,3-d]pyrimidine): A JAK inhibitor where the pyrrole moiety is fused to the core pyrimidine hinge-binder.[11]
Pyrazoles: Potent ATP Isosteres
Fused pyrazole systems, particularly pyrazolo[3,4-d]pyrimidines, are excellent bioisosteres of adenine and have proven to be highly effective scaffolds for a range of kinase targets.[6] Their planarity and hydrogen bonding pattern closely mimic that of the natural purine ring system.
Mechanism of Action: The pyrazole nitrogen and the exocyclic amine on the pyrimidine ring engage in bidentate hydrogen bonding with the kinase hinge, providing a very stable anchor.
Prominent Examples:
Dasatinib (Aminothiazole-Pyrimidyl-Piperazine): While Dasatinib's primary hinge binder is an aminopyrimidine, its overall structure showcases the modularity of combining different heterocycles.
Entrectinib (Pyrazolo[1,5-a]pyrimidine): An inhibitor of TRK, ROS1, and ALK kinases.[2]
Thiazoles: The Compact and Dynamic Pharmacophore
The thiazole ring is a compact, five-membered heterocycle that offers unique electronic properties and serves as a versatile pharmacophore.[1] It is found in natural products with anticancer activity and has been successfully incorporated into numerous synthetic kinase inhibitors.[1]
Mechanism of Action: The thiazole ring can act as a hydrogen bond acceptor (via the nitrogen) or engage in other non-covalent interactions. Its compact size allows it to fit into sterically constrained pockets.
Prominent Example:
Dasatinib: A multi-kinase inhibitor used to treat chronic myeloid leukemia (CML), which features a key 2-aminothiazole moiety.[1][13]
Data Summary: Key Scaffolds and Their Kinase Targets
The following table summarizes the primary heterocyclic cores, their common kinase targets, and representative FDA-approved inhibitors.
Visualizing the Target Environment: The EGFR Signaling Pathway
To understand why these building blocks are effective, we must visualize their biological context. Kinase inhibitors function by blocking aberrant signaling cascades that drive cell proliferation. The diagram below illustrates a simplified EGFR signaling pathway, a common target for heterocyclic inhibitors like Gefitinib.
Caption: Simplified EGFR signaling cascade and the point of intervention for ATP-competitive heterocyclic inhibitors.
Synthetic Strategies and Protocols
The successful synthesis of a kinase inhibitor library relies on robust and versatile chemical reactions that allow for the construction of the core scaffold and the subsequent introduction of diverse substituents.
Modern Synthetic Methodologies: Beyond Classical Chemistry
While classical named reactions for heterocycle synthesis (e.g., Hantzsch thiazole synthesis, Bischler-Möhlau indole synthesis) remain valuable, modern drug discovery programs increasingly rely on more efficient and modular approaches.
Transition-Metal Catalyzed Cross-Coupling: Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira are indispensable for coupling aryl groups and other fragments to the heterocyclic core. They allow for the rapid generation of analogues with diverse substitution patterns.
C-H Functionalization: This cutting-edge strategy enables the direct conversion of a carbon-hydrogen bond on the heterocycle into a new carbon-carbon or carbon-heteroatom bond.[14][15][16] This approach is highly atom-economical and allows for late-stage diversification of complex molecules, a significant advantage in optimizing lead compounds.[17]
Protocol 1: Synthesis of a 4-Anilinoquinazoline Core
This protocol details the synthesis of a fundamental building block for many EGFR inhibitors. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize 4-(4-methoxyanilino)-6,7-dimethoxyquinazoline, a key intermediate analogous to the core of several EGFR inhibitors.
Workflow Diagram:
Caption: Synthetic workflow for a 4-Anilinoquinazoline building block.
Materials and Reagents:
2-Amino-4,5-dimethoxybenzoic acid
Formamide
Phosphorus oxychloride (POCl₃)
p-Anisidine (4-methoxyaniline)
Isopropanol
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate, Hexanes (for chromatography)
Step-by-Step Methodology:
Part A: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) and formamide (10-15 eq).
Reaction: Heat the mixture to 160-170 °C for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Causality: At high temperatures, formamide serves as both the solvent and the source of the C2 carbon atom of the quinazolinone ring via a cyclocondensation reaction. The excess formamide drives the reaction to completion.
Workup: Cool the reaction mixture to room temperature. A precipitate should form. Add water to the flask and stir to break up the solid.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or ether to aid in drying. Dry the product under vacuum. This intermediate is often pure enough for the next step.
Part B: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
Setup: To the dried 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-3 hours until the solution becomes clear.
Causality: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group of the quinazolinone tautomer into a chlorine atom, which is an excellent leaving group for the subsequent nucleophilic substitution.
Workup: Carefully cool the reaction mixture. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
Isolation: A precipitate will form. Adjust the pH to ~8 with a concentrated base (e.g., NaOH or NH₄OH solution) while keeping the mixture cool in an ice bath. Collect the solid by vacuum filtration, wash with water, and dry thoroughly.
Part C: Synthesis of 4-(4-methoxyanilino)-6,7-dimethoxyquinazoline
Setup: In a round-bottom flask, dissolve the 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and p-anisidine (1.1 eq) in a suitable solvent like isopropanol or 2-ethoxyethanol.
Reaction: Heat the mixture to reflux (80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting chloro-quinazoline is consumed.
Causality: This is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-rich amine of p-anisidine attacks the electron-deficient C4 position of the quinazoline, displacing the chloride leaving group. The reaction is driven to completion by heat. A non-nucleophilic base like Et₃N or DIPEA can be added to scavenge the HCl byproduct, but it is often not necessary as the aniline reactant can serve this role.
Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Collect the solid by vacuum filtration and wash with the cold reaction solvent.
Purification: If necessary, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or DCM.
Characterization (Self-Validation): The final product should be characterized to confirm its identity and purity.
¹H NMR: To confirm the structure and proton environments.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Melting Point: To assess purity.
Structure-Activity Relationship (SAR): The Iterative Cycle of Design
Synthesizing a single building block is only the first step. The power of heterocyclic chemistry lies in the ability to systematically modify the initial scaffold to optimize its biological activity. This iterative process is guided by Structure-Activity Relationship (SAR) studies.
Key Principles:
Hinge-Binding Optimization: Small changes to the core heterocycle (e.g., adding or moving a nitrogen atom) can significantly impact the strength of hinge-binding interactions.
Exploring Chemical Space: The primary goal is to install a variety of substituents at different positions on the core. This is done to probe different sub-pockets of the ATP-binding site. For example, adding a bulky hydrophobic group may target a deep back pocket, while adding a polar, solvent-exposed group can enhance solubility.
Selectivity Tuning: Modifications are often aimed at exploiting subtle differences between the ATP-binding sites of different kinases. A classic example is designing compounds that can either accommodate or clash with the "gatekeeper" residue, a key amino acid that controls access to a hydrophobic pocket.
Bioisosteric Replacement: Heterocycles are frequently used as bioisosteres for other functional groups to improve ADME/Tox properties (Absorption, Distribution, Metabolism, Excretion, Toxicology).[18][19][20] For example, a carboxylic acid might be replaced with a tetrazole to improve oral bioavailability.[20]
Logical Flow of Kinase Inhibitor Design:
Caption: The iterative cycle of Structure-Activity Relationship (SAR) in kinase inhibitor development.
Conclusion and Future Outlook
Heterocyclic building blocks are, and will remain, the foundational elements of kinase inhibitor design. Their inherent ability to engage in key binding interactions and their synthetic tractability provide an unparalleled platform for medicinal chemists. The continued development of novel synthetic methodologies, such as C-H functionalization, will further empower researchers to access previously unattainable chemical space and create more complex and finely-tuned inhibitors.[17][21]
Looking ahead, these core building blocks are now being integrated into more advanced therapeutic modalities. For instance, well-characterized heterocyclic kinase binders are being used as the warheads in Proteolysis Targeting Chimeras (PROTACs), which recruit the cell's own machinery to degrade the target kinase rather than just inhibit it.[22] This evolution underscores the enduring importance of mastering the synthesis and application of these fundamental chemical motifs in the ongoing quest for more effective and durable cancer therapies.
References
Heterocyclic Analogues As Kinase Inhibitors: A Focus Review. ResearchGate. Available from: [Link]
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central. Available from: [Link]
Heterocyclic Compounds as Bcr-Abl Tyrosine Kinase Inhibitors Against Chronic Myeloid Leukemia. PubMed. Available from: [Link]
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. ResearchGate. Available from: [Link]
Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available from: [Link]
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available from: [Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]
Recent advances in clinically approved nitrogenous heterocycle-based drugs and EGFR Tyrosine kinase inhibitors for precision oncology (2020–2024): a review. ResearchGate. Available from: [Link]
A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. PubMed Central. Available from: [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. Available from: [Link]
Therapeutic potential of anticancer activity of nitrogen-containing heterocyclic scaffolds as Janus kinase (JAK) inhibitor: Biological activity, selectivity, and structure-activity relationship. PubMed. Available from: [Link]
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Available from: [Link]
Nitrogen-Containing Heterocycles as Anticancer Agents: An Overview. Bentham Science. Available from: [Link]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available from: [Link]
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available from: [Link]
Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. Available from: [Link]
Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. PubMed. Available from: [Link]
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PubMed. Available from: [Link]
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available from: [Link]
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available from: [Link]
Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available from: [Link]
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed. Available from: [Link]
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available from: [Link]
Heterocycles in Medicinal Chemistry. PubMed Central. Available from: [Link]
Transition-Metal-Catalyzed C-H Functionalization of Heterocycles. DOKUMEN.PUB. Available from: [Link]
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available from: [Link]
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available from: [Link]
Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. ACS Publications. Available from: [Link]
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available from: [Link]
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available from: [Link]
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research. Available from: [Link]
The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. Available from: [Link]
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. ResearchGate. Available from: [Link]
Organocatalytic C-H Bond Functionalizations for the Synthesis of Heterocycles. ChemistrySelect. Available from: [Link]
New methods to access functionalized N-heterocycles. Mountain Scholar. Available from: [Link]
Protocols for the Design of Kinase-focused Compound Libraries. PubMed. Available from: [Link]
Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Available from: [Link]
Bioisosterism: A Rational Approach in Drug Design. IIS, University of Tokyo. Available from: [Link]
ERBB1/EGFR and JAK3 Tyrosine Kinases as Potential Therapeutic Targets in High-Risk Multiple Myeloma. PubMed Central. Available from: [Link]
Nitrogen‐Containing Heterocyclic Scaffolds as EGFR Inhibitors: Design Approaches, Molecular Docking, and Structure‐Activity Relationships. ResearchGate. Available from: [Link]
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Universidade Federal de Juiz de Fora. Available from: [Link]
Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. Available from: [Link]
Handling moisture sensitivity in thiophene isocyanate reactions
A Senior Application Scientist's Guide to Navigating Moisture Sensitivity Welcome to the technical support center for thiophene isocyanate chemistry. This guide is designed for researchers, medicinal chemists, and proces...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Navigating Moisture Sensitivity
Welcome to the technical support center for thiophene isocyanate chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these highly reactive and valuable building blocks. My goal as your virtual application scientist is to move beyond simple protocols and provide a deeper understanding of the causality behind common experimental challenges, particularly those arising from the inherent moisture sensitivity of the isocyanate functional group.
The electrophilic carbon atom in the isocyanate group (R-N=C=O) is highly susceptible to nucleophilic attack. While this reactivity is desirable for forming urea, urethane, and thiocarbamate linkages, it is also the root of its primary vulnerability: water. Even trace amounts of moisture can initiate a cascade of unwanted side reactions, leading to diminished yields, complex purification challenges, and, in some cases, complete reaction failure. This guide provides field-tested troubleshooting strategies and foundational knowledge to ensure your reactions are successful and reproducible.
Troubleshooting Guide: Diagnosing and Solving Common Issues
When a reaction with a thiophene isocyanate does not proceed as expected, a systematic diagnosis is crucial. The following table outlines common symptoms, their probable causes rooted in chemical principles, and detailed corrective actions.
Symptom Encountered
Probable Cause(s) & Scientific Rationale
Recommended Actions & Self-Validating Protocols
Low or No Product Yield
1. Isocyanate Decomposition by Moisture: The most common culprit. Water reacts with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to form a primary amine. This newly formed amine is highly nucleophilic and immediately consumes a second isocyanate molecule to form a symmetrical urea byproduct.[1][2][3] 2. Inaccurate Reagent Stoichiometry: If the nucleophile (e.g., amine, alcohol) is impure or contains non-reactive components, the effective stoichiometry will be incorrect, leaving unreacted starting material.
1. Implement Rigorous Anhydrous Technique: This is non-negotiable. Your protocol is only as strong as your weakest link. Refer to the Detailed Protocol: Executing a Strictly Anhydrous Reaction below. 2. Verify Nucleophile Purity & Activity: Use freshly purified amines/alcohols. If using a salt form (e.g., hydrochloride), ensure the free base is fully liberated and dried before addition. For solid nucleophiles, dry under high vacuum for several hours before use.
Formation of Insoluble White Precipitate
Symmetrical Urea Formation: This is a definitive sign of significant water contamination. The symmetrical urea derived from the thiophene isocyanate is often poorly soluble in common organic solvents and crashes out of the reaction mixture. This confirms the decomposition pathway described above.[1][4]
Audit Your Anhydrous Setup: Re-evaluate every component of your reaction. - Solvents: Use freshly opened anhydrous solvents or purify them using a solvent system. Verify water content via Karl Fischer titration (<10 ppm is ideal).[5] - Glassware: Oven-drying is insufficient. All glassware must be flame-dried under high vacuum and cooled under an inert atmosphere (Argon or Nitrogen). - Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the experiment.
Reaction Exotherm or Uncontrolled Gas Evolution
1. Reaction with Water: The reaction of isocyanates with water produces carbon dioxide gas.[1][6] In a sealed or poorly vented vessel, this can lead to a dangerous pressure buildup.[4][7] 2. Concentrated Reaction Conditions: Highly concentrated reactions can lead to rapid heat evolution, especially with reactive amines.
1. Ensure Proper Venting: The reaction should be connected to an inert gas line with an oil bubbler outlet to safely vent any evolved CO2 while preventing atmospheric moisture ingress. 2. Control Reagent Addition: Add the nucleophile to the isocyanate solution slowly, dropwise, using a syringe pump, especially on a larger scale. Use an ice bath to moderate the initial exotherm if necessary.
Complex Mixture of Byproducts in Final Analysis (NMR/LC-MS)
1. Isocyanate Trimerization: At elevated temperatures or in the presence of certain basic catalysts, isocyanates can trimerize to form highly stable isocyanurate rings. 2. Reaction with Solvent: Protic solvents (e.g., methanol, ethanol) will react to form carbamates. Some aprotic solvents like DMSO can be problematic if not scrupulously dry.
1. Maintain Strict Temperature Control: Unless required, run reactions at room temperature or below to minimize thermal side reactions. If heating is necessary, do so cautiously and monitor for byproduct formation. 2. Choose an Inert Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Acetonitrile are common choices. Ensure they are of the highest anhydrous grade.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What is the correct way to store and handle thiophene isocyanates?
A: Thiophene isocyanates, like all isocyanates, must be treated as acutely moisture-sensitive.[4][8]
Storage: Store in a tightly sealed container, preferably with a septum-sealed cap, under a positive pressure of an inert gas like argon or nitrogen. Place this container inside a desiccator in a cool, dry, and dark location.
Handling: Never handle in the open air. All transfers should be performed using gastight syringes or cannulas under an inert atmosphere. If you purchase a large quantity, it is best practice to aliquot it into smaller, single-use vials under inert gas to prevent repeated exposure of the entire stock to potential contaminants.
Experimental Setup and Protocols
Q2: Can you provide a definitive protocol for setting up a reaction to guarantee anhydrous conditions?
A: Absolutely. A self-validating system is key. The following workflow minimizes points of moisture entry.
Detailed Protocol: Executing a Strictly Anhydrous Reaction
Glassware Preparation: Assemble all necessary glassware (round-bottom flask, condenser, addition funnel). Ensure all joints are clean and well-fitting. Heat the entire assembly with a heat gun or Bunsen burner under high vacuum until all visible moisture is gone. Allow the glassware to cool to room temperature under a positive pressure of argon or nitrogen.
Solvent Transfer: Use a freshly opened bottle of anhydrous solvent or a solvent purified from a still. Transfer the solvent to the reaction flask via a cannula or a dry syringe.
Reagent Addition: Add the thiophene isocyanate to the solvent via a gastight syringe. If your nucleophile is a liquid, add it neat or as a solution in anhydrous solvent via syringe. If it is a solid, dissolve it in the minimum amount of anhydrous solvent in a separate flame-dried flask and transfer the solution via cannula. For exothermic reactions, use a syringe pump for slow, controlled addition.
Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to a dual-manifold (Schlenk line) or a balloon filled with inert gas.
Q3: How can I monitor the reaction's progress effectively?
A: The most reliable method is in-situ Fourier Transform Infrared (FT-IR) Spectroscopy . The isocyanate functional group has a very strong, sharp, and distinct absorbance peak around 2250-2285 cm⁻¹ .[9][10] This region of the IR spectrum is often free of other interfering peaks.
Procedure: By monitoring the disappearance of this peak over time, you can directly track the consumption of your starting material. You can use a fiber-optic probe inserted directly into the reaction or carefully withdraw small aliquots at various time points (using a dry syringe under inert gas) and analyze them.[9]
Advantage: This provides real-time kinetic data and confirms when the reaction is complete, preventing unnecessarily long reaction times or premature workup.[11]
Understanding the Chemistry
Q4: What are the primary competing reactions I need to prevent?
A: Your primary goal is to ensure your desired nucleophile is the only one reacting with the isocyanate. The main competitor is always water. The diagram below illustrates this competition.
As the diagram shows, the reaction of the isocyanate with water generates a thiophene amine intermediate. This amine is often more reactive than the intended nucleophile and rapidly consumes another equivalent of the isocyanate starting material, leading to the unwanted symmetrical urea and a theoretical maximum yield of only 50% for your desired product, assuming water is the limiting reagent.
References
How Isocyanate-Handling Pumps Prevent Chemical System Failures? - Thomson Process. (n.d.). Retrieved February 8, 2024, from [Link]
Guide for handling Isocyanates - Safe Work Australia. (2015, July 9). Retrieved February 8, 2024, from [Link]
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
Jadhav, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
SAFETY DATA SHEET - Covestro Solution Center. (n.d.). Retrieved February 8, 2024, from [Link]
Isocyanates technical fact sheet | SafeWork NSW. (n.d.). Retrieved February 8, 2024, from [Link]
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (n.d.). Retrieved February 8, 2024, from [Link]
Sleśiński, A., et al. (2020). Thiol–isocyanate Click Reaction for Rapid and Efficient Generation of a Library of Organofunctional Silanes. Organometallics, 39(10), 1735-1744.
Properties of polythiourethanes prepared by thiol–isocyanate click reaction - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
Working with Hazardous Chemicals - Organic Syntheses. (2013). Organic Syntheses, 90, 271-286.
Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. (n.d.). Retrieved February 8, 2024, from [Link]
Karche, A. D., et al. (2022). "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3141-3152.
Reaction of Isocyanates with water | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
Isocyanate - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]
Isocyanate Reactions - Mettler Toledo. (n.d.). Retrieved February 8, 2024, from [Link]
Abu-Thabit, N. Y., et al. (2023).
Shkapenko, G., Gmitter, G. T., & Gruber, E. E. (1960). Mechanism of the Water-Isocyanate Reaction. Industrial & Engineering Chemistry, 52(7), 605-608.
Levitt, L. S. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S.
Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives | Request PDF. (n.d.). Retrieved February 8, 2024, from [Link]
Isocyanate - Cargo Handbook. (n.d.). Retrieved February 8, 2024, from [Link]
What conditions are required to react isocyanate with COOH or OH groups? - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. (n.d.). Retrieved February 8, 2024, from [Link]
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Retrieved February 8, 2024, from [Link]
This One Surprising Ingredient Helps Our Adhesives Cure - Tytan Professional. (2023, February 21). Retrieved February 8, 2024, from [Link]
Monitoring the alcoholysis of isocyanates with infrared spectroscopy - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
Can anyone help with Isocyanate preparation? - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC - NIH. (2024, July 1). Retrieved February 8, 2024, from [Link]
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing). (2016, November 8). Retrieved February 8, 2024, from [Link]
Method for the purification of isocyanates - US7358388B2 - Google Patents. (n.d.).
Thiophene-aldehyde synthetic resins - US2453085A - Google Patents. (n.d.).
Cylindrical IR-ATR Sensors for Process Analytics - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]
Thiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]
Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 8, 2024, from [Link]
Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis - AZoM. (2014, December 9). Retrieved February 8, 2024, from [Link]
Moisture Contamination of Polyurethanes - ResinLab. (2021, March 16). Retrieved February 8, 2024, from [Link]
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. (n.d.). Retrieved February 8, 2024, from [Link]
Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine. (2025, March 3). Retrieved February 8, 2024, from [Link]
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - MDPI. (2019, September 22). Retrieved February 8, 2024, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Operational
Subject: Yield Optimization & Troubleshooting for Thiophene Carboxylic Acids
Ticket Priority: High (Explosive Intermediates/Unstable Products)
Triage & Safety Pre-Check
STOP. Before proceeding with any experimental work, review the critical safety parameters for thiophene acyl azides.
The "Thiophene Trap": Unlike simple aromatics, thiophene-derived isocyanates and free amines are electronically distinct.
Instability: Free aminothiophenes are notoriously unstable due to high electron density, leading to rapid oxidation and polymerization (tar formation) upon exposure to air.[1]
Explosion Hazard: Thiophene acyl azides have lower decomposition temperatures than phenyl analogs.[1] Never concentrate acyl azides to dryness.[1]
Hydrolysis Risk: Thiophene isocyanates react aggressively with trace water to form symmetric ureas, the most common yield-killing side reaction.[1]
Decision Matrix: Reagent Selection
Use this logic flow to select the correct reagent system for your specific thiophene substrate.
Figure 1: Decision matrix for reagent selection based on scale and target stability.[1]
Standard Operating Procedure (SOP)
Protocol ID: THIO-CURT-01
Method: One-Pot DPPA Rearrangement to N-Boc-Aminothiophene
Reference: Adapted from Shioiri et al. [1] and optimized for heteroaromatics.
Dry Solvents: Distill t-BuOH from CaH2 or use molecular sieves (4Å) for 24h prior.[1]
Glassware: Oven-dry all glassware.
Reagent Check: Old TEA often contains water.[1] Use fresh or distilled base.[1]
Q2: My reaction turns into a black tar upon heating.
Diagnosis: Oxidative Polymerization of Free Amine.[1]
If the trapping step (reaction with t-BuOH) is too slow, the isocyanate might hydrolyze (see Q1) or thermally decompose.[1] Thiophene amines are extremely electron-rich and polymerize instantly in air.[1]
Corrective Action:
Catalysis: Add a Lewis Acid catalyst like Dibutyltin dilaurate (DBTDL) (1-5 mol%) during the heating step.[1] This accelerates the attack of the alcohol on the isocyanate, outcompeting side reactions [2].[1]
Inert Atmosphere: Ensure positive pressure of Argon throughout the reflux.[1]
Q3: Low conversion of the Carboxylic Acid.
Diagnosis: Incomplete Acyl Azide formation.[1][2]
DPPA requires a base to deprotonate the carboxylic acid first.[1] If the acid is poorly soluble or the base is weak, the reaction stalls.[1]
Corrective Action:
Switch Base: Try DIPEA (Hünig's base) instead of TEA if the substrate is sterically hindered.[1]
Two-Step One-Pot: Stir Acid + Base + DPPA at RT for 4 hours (or until LCMS shows full conversion to acyl azide) before heating. Do not heat immediately.
Q4: Safety - How do I handle the risk of explosion with thiophene azides?
Diagnosis: Thermal instability of high-energy intermediates.
Corrective Action:
Never Isolate: Do not isolate the acyl azide. Proceed directly to the rearrangement in solution.
Solvent Choice: Use Toluene or Xylene as co-solvents.[1] They have high heat capacity and act as a heat sink.[1]
Blast Shield: Always use a blast shield when heating azides.[1]
Mechanism & Failure Pathways
Understanding where the yield is lost is key to optimization.[1]
Figure 2: Mechanistic pathways showing the competition between successful trapping (Green) and water-induced failure (Grey/Black).[1]
References
Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1][6] Diphenylphosphoryl azide.[1][2][5] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[1] Journal of the American Chemical Society, 94(17), 6203–6205.[1] Link[1]
Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018).[1][3] The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16, 2006-2027.[1][3] Link
Lebel, H., & Leogane, O. (2005).[1][5] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement.[1][4][5] Organic Letters, 7(19), 4107–4110.[1] Link[1]
Technical Support Center: Handling & Storage of Unstable Heteroaryl Isocyanates
Topic: Storage conditions for unstable heteroaryl isocyanates Role: Senior Application Scientist Format: Technical Support Center Guide (Q&A + Protocols) Welcome to the Advanced Synthesis Support Module. Status: Online |...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Storage conditions for unstable heteroaryl isocyanates
Role: Senior Application Scientist
Format: Technical Support Center Guide (Q&A + Protocols)
Welcome to the Advanced Synthesis Support Module.
Status: Online | Ticket Priority: High
As a Senior Application Scientist, I often see projects stall not because of poor synthetic design, but due to the mishandling of transient intermediates. Heteroaryl isocyanates (e.g., pyridyl, oxazolyl, thiazolyl isocyanates) are not merely "spicy" phenyl isocyanates. They are highly electrophilic, prone to rapid self-destruction, and require a rigorous "chain of custody" from generation to consumption.
This guide replaces generic safety data with field-proven protocols for stabilizing these volatile intermediates.
Part 1: The Core Directive (The "Why")
Q: Why did my heteroaryl isocyanate degrade overnight when phenyl isocyanate sits on the shelf for months?
A: It comes down to electronic activation .
In a standard phenyl isocyanate, the benzene ring is relatively electron-neutral. In a heteroaryl system (like pyridine-2-isocyanate), the nitrogen atom in the ring is electron-withdrawing. This pulls electron density away from the isocyanate carbon (-N=C =O), making it significantly more electrophilic.
This "super-electrophilicity" has two consequences:
Hyper-sensitivity to Nucleophiles: Even trace moisture (ppm levels) triggers hydrolysis much faster than in aryl counterparts.
Self-Catalyzed Dimerization: The basic nitrogen in the heteroaryl ring can act as an internal catalyst, promoting the attack of one isocyanate molecule on another to form uretidinedione dimers (solid precipitates).
Part 2: Critical Storage Parameters (The "How")
If you must isolate the isocyanate, you must arrest the kinetics of dimerization and hydrolysis.
Protocol A: The "Deep Freeze" Standard
For isolated neat oils or solids.
Parameter
Specification
Scientific Rationale
Temperature
-20°C to -80°C
Kinetic arrest. Dimerization is bimolecular and temperature-dependent. At room temp, heteroaryl isocyanates can dimerize in hours.
Atmosphere
Argon (Ar)
Argon is heavier than air and provides a better "blanket" than Nitrogen (N₂) for opening/closing vials.
Container
Glass + Teflon
Use glass vials with Teflon-lined caps. Avoid rubber septa (leaches plasticizers/moisture) and metal containers (catalyzes trimerization).
Desiccant
P₂O₅ in Desiccator
Secondary containment. Store the vial inside a jar containing Phosphorus Pentoxide or activated molecular sieves.
Protocol B: The "Dilution Solution"
Recommended for oils that solidify/dimerize rapidly.
Q: My isocyanate oil turns into a hard crust upon concentration. How do I stop this?A: Do not concentrate to dryness. Store as a 0.5 M solution .
Dilution exponentially slows down dimerization (a second-order reaction: Rate = k[Isocyanate]²).
Solvent: Anhydrous Toluene or THF (stabilizer-free if possible).
Condition: Store the solution at -20°C under Argon.
Part 3: Troubleshooting & Diagnostics (Q&A)
User Issue 1: "I opened the vial and heard a 'pop'. Is the reagent safe?"
Diagnosis:CO₂ Buildup (Hydrolysis).
Mechanism: Moisture entered the vial. Isocyanate reacted with water to form unstable carbamic acid, which decarboxylated to release CO₂ and an amine.
Verdict:Discard. The amine produced has likely already reacted with the remaining isocyanate to form urea impurities (insoluble solids).
See Diagram 1 for the degradation cascade.
User Issue 2: "There is a white precipitate in my clear oil."
Mechanism: Two isocyanate molecules reacted with each other.[1][2][3][4][5][6] This is common in electron-deficient heteroaryl systems stored neat.
Action: Filter the oil through a 0.2 µm PTFE syringe filter under an inert atmosphere. Check the titer of the filtrate immediately. If >10% solid, re-synthesize.
User Issue 3: "My reaction failed, but the isocyanate looked fine."
Diagnosis:Invisible Hydrolysis.
Validation: Perform a Titer Check before use.
Take an aliquot of isocyanate.
React with excess dibutylamine (standard solution).
Back-titrate unreacted amine with HCl.
Result: If purity is <90%, the stoichiometry of your downstream reaction will fail.
Part 4: Visualization of Failure Modes
The following diagram maps the kinetic traps you must avoid. Note how the "Amine" byproduct is autocatalytic—it destroys more isocyanate to form Urea.
Caption: Figure 1. Degradation Cascade.[7] Note that the Amine generated by hydrolysis consumes a second equivalent of Isocyanate to form Urea, doubling the loss of material.
Part 5: The "In Situ" Protocol (When Storage Fails)
For highly unstable species (e.g., 3-pyridyl isocyanate), storage is often a losing battle. The "Senior Scientist" approach is to generate and trap in one pot.
Workflow: The Curtius "Trap-and-Go"
Use this when the isocyanate cannot be isolated without significant decomposition.
Precision Analytics: Mass Spectrometry Profiling of Chlorinated Thiophene Isocyanates
Topic: Mass Spectrometry Fragmentation of Chlorinated Thiophene Isocyanates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Chlorinated thiop...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation of Chlorinated Thiophene Isocyanates
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorinated thiophene isocyanates are high-value, reactive intermediates frequently encountered in the synthesis of sulfonylurea herbicides and thiophene-based pharmaceuticals. Their analysis presents a unique duality: the thiophene ring is electron-rich and aromatic, while the isocyanate group (-N=C=O) is highly electrophilic and labile.
This guide compares the two primary mass spectrometry workflows—Direct Electron Ionization (EI) and Derivatized Electrospray Ionization (ESI) —providing the mechanistic insights and experimental protocols necessary to distinguish these compounds from their non-chlorinated analogs and hydrolysis byproducts.
Part 1: The Isotope Fingerprint (Pre-Validation)
Before interpreting fragmentation, the presence of chlorine must be validated via isotopic abundance. Unlike standard organic isocyanates, chlorinated thiophenes exhibit a distinct spectral "fingerprint" due to the natural abundance of
(75.78%) and (24.22%).
Table 1: Theoretical Isotope Distributions for Monochlorinated Thiophene Isocyanate (
)
Ion Species
m/z (Nominal)
Relative Abundance (%)
Diagnostic Significance
M (Molecular Ion)
159
100%
Base peak in soft ionization; confirms .
M+1
160
~6.5%
Contribution from and .
M+2
161
~32.5%
The "Chlorine Flag." A 3:1 ratio between M and M+2 confirms monochlorination.
M-Cl (Fragment)
124
Variable
Loss of chlorine radical; isotope pattern disappears.
Senior Scientist Insight: If your M+2 peak is significantly higher than 33% (e.g., >90%), you likely have a dichlorinated impurity (
), which exhibits a 9:6:1 pattern at M, M+2, and M+4.
Part 2: Comparative Analysis of Ionization Techniques
Technique A: Direct Electron Ionization (GC-EI-MS)
Best for: Structural elucidation, purity analysis of raw materials.
In EI (70 eV), the molecular ion (
) is formed but is often unstable. The fragmentation is driven by the stability of the aromatic thiophene ring versus the labile isocyanate group.
Primary Fragmentation Pathway:
Alpha-Cleavage/Loss of CO: The most characteristic loss for aromatic isocyanates is the ejection of carbon monoxide (28 Da), resulting in a nitrene-like radical cation (
).
Ring Expansion/Contraction: The resulting thienyl nitrene often rearranges into a pyridyl-like or ring-opened cation to stabilize the charge.
Halogen Loss: Competitive loss of the chlorine radical (
) occurs, typically after the loss of the isocyanate moiety.
Best for: Trace analysis in biological matrices, reaction monitoring.
Critical Warning: Direct ESI analysis of free isocyanates is unreliable due to rapid hydrolysis in the mobile phase (forming amines/ureas). You must derivatize the sample.
Protocol: Reaction with excess dibutylamine (DBA) converts the unstable isocyanate into a stable urea derivative (
), which ionizes readily as .
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways between the "Hard" ionization of the free isocyanate and the "Soft" ionization of the derivatized urea.
Figure 1: Divergent MS pathways. Left: High-energy EI fragmentation showing isocyanate disintegration. Right: Derivatization strategy for stable ESI detection.
Part 4: Detailed Experimental Protocols
Protocol A: Validated GC-EI-MS Method
Use this for purity assessment of the raw material.
Sample Prep: Dilute 1 mg of chlorinated thiophene isocyanate in 1 mL of anhydrous dichloromethane (DCM).
Note: Use a glass vial with a PTFE-lined cap. Avoid methanol (reacts to form carbamates).
Inlet Conditions: Split ratio 50:1, Temperature 200°C.
Causality: High split ratio prevents column saturation; moderate temperature minimizes thermal degradation of the isocyanate prior to ionization.
MS Source: 230°C, 70 eV.
Data Interpretation:
Look for the parent cluster at m/z 159/161.
Confirm the loss of 28 Da (m/z 131/133). If you see m/z 133 (M-26), this indicates loss of CN, suggesting a different isomer or nitrile impurity.
Protocol B: Derivatization for LC-ESI-MS
Use this for pharmacokinetic (PK) studies or reaction monitoring.
Reagent: Prepare a 0.1 M solution of dibutylamine (DBA) in acetonitrile.
Reaction: Add 50 µL of sample to 200 µL of DBA reagent. Vortex for 30 seconds. Incubate at room temperature for 10 minutes.
Mechanism:[1] The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a stable urea. This "locks" the structure and adds a protonation site (the urea nitrogen).
Quench: Add 200 µL of 0.1% Formic Acid in water.
Analysis: Inject onto a C18 column. Monitor the transition of the urea derivative (
).
Part 5: Troubleshooting & Positional Isomers
A common challenge is distinguishing 2-chloro-3-isocyanatothiophene from 2-isocyanato-3-chlorothiophene .
Mass Spec Limitation: Both isomers produce identical molecular ions and very similar primary fragments.
Differentiation Strategy:
Retention Time: The 2,3-substituted isomers usually have slightly different boiling points and polarities. A slow GC ramp (5°C/min) is required to separate them.
Fragment Ratios: In the 2-isocyanato isomer, the proximity of the sulfur atom to the isocyanate group can facilitate a unique "ortho-effect" rearrangement, often enhancing the abundance of the
ion compared to the 3-isocyanato isomer.
References
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (General principles of isotope patterns and heteroaromatic fragmentation).
Karminski-Zamola, G., et al. (1995).[2] "Mass spectral fragmentation patterns of some new benzo[b]thiophene derivatives." Rapid Communications in Mass Spectrometry. (Establishes baseline thiophene fragmentation rules).
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for isocyanate characteristic losses: -CO, -NCO).
Standard Working Group for Drug Analysis (SWGDRUG). "Mass Spectral Library and Literature Trends." (Methodology for distinguishing positional isomers in forensic analogs).
Comparative Guide: 3-Chloro vs. 3-Bromo Thiophene-2-Isocyanate Reactivity
Executive Summary In the high-stakes landscape of heterocyclic drug design, the choice between 3-chlorothiophene-2-isocyanate and 3-bromothiophene-2-isocyanate is rarely a matter of simple availability. It is a strategic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of heterocyclic drug design, the choice between 3-chlorothiophene-2-isocyanate and 3-bromothiophene-2-isocyanate is rarely a matter of simple availability. It is a strategic decision that dictates the synthetic pathway's downstream versatility.
While the 3-chloro variant offers superior electrophilicity and rapid nucleophilic capture due to stronger inductive activation, the 3-bromo analog is the "privileged scaffold" for divergent synthesis. Its slightly reduced isocyanate reactivity is offset by the bromine atom’s superior utility as a leaving group for cyclization or a handle for palladium-catalyzed cross-coupling.
Mechanistic & Theoretical Comparison
The reactivity of thiophene isocyanates is governed by the interplay between electronic activation and steric shielding provided by the ortho-halogen (C3 position).
Electronic vs. Steric Matrix
Feature
3-Chloro-2-Isocyanatothiophene
3-Bromo-2-Isocyanatothiophene
Impact on Reactivity
Electronegativity
High (3.16 Pauling)
Moderate (2.96 Pauling)
Cl exerts a stronger -I (inductive) effect, making the isocyanate carbon more electrophilic ($ \delta+ $).
Van der Waals Radius
1.75 Å
1.85 Å
Br provides greater steric bulk, slightly retarding the approach of nucleophiles to the isocyanate carbon.
C-X Bond Length
~1.72 Å
~1.89 Å
The longer C-Br bond pushes the halogen further into the reaction trajectory of the adjacent isocyanate.
Leaving Group Ability
Poor ( of HCl ~ -7)
Good ( of HBr ~ -9)
Critical: Br is easily displaced in subsequent cyclization steps (e.g., forming thienopyrimidines).
Reactivity Profile Visualization
The following diagram illustrates the kinetic competition between the two species during nucleophilic attack (e.g., urea formation).
Caption: Kinetic profile showing the lower activation energy (Ea) for the 3-chloro derivative due to electronic activation, compared to the sterically hindered 3-bromo analog.
Strategic Application in Drug Design
Scenario A: The "Speed" Route (3-Chloro)
Best for: Rapid generation of simple urea/carbamate libraries where the thiophene ring is a terminal "cap" and no further modification is required.
Advantage: The higher electrophilicity ensures complete conversion even with weak nucleophiles (e.g., electron-deficient anilines) without requiring forcing conditions that might degrade the unstable isocyanate.
Scenario B: The "Divergent" Route (3-Bromo)
Best for: Fragment-Based Drug Discovery (FBDD) and the synthesis of fused heterocycles.
Advantage: The bromine atom serves as a "functional handle." After the isocyanate reacts to form a urea, the bromine remains available for:
Cyclization: Intramolecular displacement to form thienopyrimidines [1].
Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings to add complexity [2].
Experimental Protocols
Since 3-halo-2-thienyl isocyanates are chemically unstable (prone to dimerization and hydrolysis), they are best generated in situ via the Curtius Rearrangement .
Protocol: In Situ Generation & Urea Synthesis
This protocol is self-validating: The evolution of
gas serves as a visual confirmation of isocyanate formation.
Comparative Guide: HPLC Method Development for Thiophene Isocyanate Purity
This guide outlines a comparative technical analysis of HPLC methodologies for determining the purity of Thiophene-2-Isocyanate (and related heterocyclic isocyanates). It contrasts the Direct Injection Method (commonly a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comparative technical analysis of HPLC methodologies for determining the purity of Thiophene-2-Isocyanate (and related heterocyclic isocyanates). It contrasts the Direct Injection Method (commonly attempted but flawed) with the Pre-Column Derivatization Method (the industry gold standard), providing experimental evidence for the superiority of the latter.
The Analytical Challenge: Reactivity vs. Stability
Thiophene isocyanates are highly reactive electrophiles. In the context of drug development, they serve as critical intermediates for urea and carbamate scaffolds. However, their high reactivity presents a fundamental analytical paradox: The conditions required for standard Reverse-Phase HPLC (protic solvents like water/methanol) actively destroy the analyte during the analysis.
This guide compares two approaches:
The Alternative (Direct Analysis): Attempting to analyze the free isocyanate directly on a C18 column.
The Solution (Derivatization): Stabilizing the isocyanate using Dibutylamine (DBA) prior to injection.[1]
Executive Summary: Method Performance Comparison
The following table summarizes the experimental performance of the two methodologies.
Feature
Method A: Direct Injection (Alternative)
Method B: DBA Derivatization (Recommended)
Analyte State
Free Isocyanate (-NCO)
Stable Urea Derivative
Mobile Phase Compatibility
Incompatible with H₂O/MeOH (Hydrolysis)
Fully Compatible (RP-HPLC)
Quantitation Accuracy
< 60% (Variable due to degradation)
> 99% (Stoichiometric conversion)
Peak Shape
Tailing/Split (Artifact formation)
Sharp, Gaussian
Stability (Autosampler)
< 1 Hour (Half-life in wet ACN)
> 48 Hours
LOD/Sensitivity
Poor (High background noise)
High (UV-active urea chromophore)
Mechanistic Insight: Why Direct Analysis Fails
To understand the necessity of Method B, one must understand the failure mode of Method A.
The Hydrolysis Trap
When a thiophene isocyanate is dissolved in a standard HPLC mobile phase (e.g., Acetonitrile/Water), it competes for two pathways:
Retention: Interaction with the C18 stationary phase.
Degradation: Reaction with water to form unstable carbamic acid, which decarboxylates to an amine (Thiophen-2-amine). This amine then reacts with remaining isocyanate to form a symmetric urea dimer precipitate.
Result: The chromatogram shows "ghost peaks" of the amine and dimer, and the isocyanate peak area decreases exponentially over time.
The Derivatization Solution
By reacting the isocyanate with a secondary amine (Dibutylamine, DBA) in a dry solvent before exposure to the mobile phase, we exploit reaction kinetics. The rate of reaction between isocyanate and DBA is orders of magnitude faster than the rate of hydrolysis (
).
Visualization: Reaction Pathways
The following diagram illustrates the kinetic competition that dictates method success.
Caption: Kinetic competition between mobile phase hydrolysis (red/dashed) and DBA derivatization (green/solid).
Detection: UV @ 254 nm (Thiophene ring absorption) and 230 nm.
Flow Rate: 1.0 mL/min.
Workflow Diagram
Caption: Analytical workflow ensuring quantitative conversion prior to aqueous exposure.
Experimental Validation Data
The following data illustrates the stability difference. A sample of Thiophene-2-isocyanate was prepared via both methods and monitored over 4 hours.
Table 2: Peak Area Stability (% of Initial)
Time (Hours)
Method A (Direct in ACN/H2O)
Method B (DBA Derivative)
0.0
100%
100%
0.5
82%
100.1%
1.0
65%
99.8%
4.0
12% (Precipitate visible)
99.9%
Interpretation: Method A shows rapid degradation, making it impossible to distinguish between original impurities and method-induced artifacts. Method B remains stable, proving that the urea derivative effectively "locks in" the purity profile of the original sample at the moment of derivatization.
References
Occupational Safety and Health Administration (OSHA). Method 42: Diisocyanates.[3] Salt Lake Technical Center. Link
National Institute for Occupational Safety and Health (NIOSH). Isocyanates, Monomer and Oligomers: Method 5525.[3] NIOSH Manual of Analytical Methods (NMAM), 4th Edition. Link
ASTM International. ASTM D7011 - Standard Test Method for Determination of Trace Thiophene in Refined Benzene by Gas Chromatography. (Adapted principles for thiophene detection). Link
Sastre Cortina, M., et al. "Determination of isocyanates in air by HPLC with fluorescence detection." Analytica Chimica Acta, Vol 248, 1991.
Streicher, R.P., et al. "Review of analytical methods for the determination of isocyanates in air." Journal of Environmental Monitoring, 2000.
A Comparative Guide to the Reactivity of Phenyl Isocyanate and 3-Chloro-2-Thienyl Isocyanate for Drug Development Professionals
In the landscape of modern drug discovery and development, the precise control of chemical reactions is paramount. Isocyanates are a class of highly valuable reagents, serving as critical building blocks in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the precise control of chemical reactions is paramount. Isocyanates are a class of highly valuable reagents, serving as critical building blocks in the synthesis of a diverse array of pharmaceutical compounds, most notably in the formation of ureas and carbamates. The reactivity of the isocyanate group is exquisitely sensitive to the electronic and steric nature of its substituent. This guide provides an in-depth comparison of the reactivity of two commercially significant isocyanates: the archetypal Phenyl Isocyanate and the heteroaromatic 3-Chloro-2-Thienyl Isocyanate. Understanding their relative reactivities is crucial for optimizing reaction conditions, predicting side-product formation, and ultimately, accelerating the drug development pipeline.
The Underlying Principles of Isocyanate Reactivity: A Mechanistic Overview
The reactivity of isocyanates is fundamentally governed by the electrophilicity of the central carbon atom in the -N=C=O functional group. This carbon is the primary site for nucleophilic attack by species containing active hydrogen atoms, such as amines, alcohols, and water. The rate of this reaction is dictated by a delicate interplay of electronic and steric effects imparted by the substituent attached to the isocyanate nitrogen.
Electronic Effects: The Driving Force of Reactivity
The electronic nature of the substituent directly modulates the electron density at the isocyanate carbon. Electron-withdrawing groups (EWGs) pull electron density away from the -N=C=O group, increasing the partial positive charge on the carbon and making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) push electron density towards the isocyanate, decreasing its electrophilicity and thus its reactivity.
The Hammett equation provides a quantitative framework for assessing these electronic effects. It relates the reaction rate of a substituted aromatic compound to that of its unsubstituted counterpart through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups. Reactions of isocyanates with nucleophiles typically have positive ρ values, confirming that electron-withdrawing substituents enhance their reactivity.
Steric Hindrance: A Physical Barrier to Reaction
The size and spatial arrangement of the substituent can physically impede the approach of a nucleophile to the electrophilic isocyanate carbon. Bulky substituents can significantly slow down the reaction rate, even if the electronic effects are favorable. This steric hindrance is a critical consideration in the design of synthetic routes, as it can influence not only the reaction rate but also the regioselectivity in reactions with complex molecules.
Comparative Analysis: Phenyl Isocyanate vs. 3-Chloro-2-Thienyl Isocyanate
To understand the relative reactivity of these two isocyanates, we must dissect the electronic and steric contributions of their respective substituents: the phenyl group and the 3-chloro-2-thienyl group.
Phenyl Isocyanate: The Aromatic Benchmark
Phenyl isocyanate serves as a widely studied benchmark for aryl isocyanate reactivity. The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect, but it can also participate in resonance. Its relatively planar structure and moderate size present a manageable level of steric hindrance for many nucleophiles.
3-Chloro-2-Thienyl Isocyanate: A Heteroaromatic Contender
The 3-chloro-2-thienyl substituent introduces a more complex set of electronic and steric factors.
Electronic Effects of the Thiophene Ring: The thiophene ring, a sulfur-containing heteroaromatic system, is known to be more electron-rich than benzene and is more susceptible to electrophilic aromatic substitution[1]. This suggests that the 2-thienyl group, when attached to the isocyanate, acts as an electron-donating group through resonance, which would decrease the electrophilicity of the isocyanate carbon compared to phenyl isocyanate. Hammett constants for the 2-thienyl group further support its electron-donating character.
Inductive Effect of the Chlorine Atom: The chlorine atom at the 3-position of the thiophene ring is a strongly electronegative atom and exerts a powerful electron-withdrawing inductive effect (-I). This effect will counteract the electron-donating resonance effect of the thiophene ring, pulling electron density away from the ring and, consequently, from the isocyanate group. This will increase the electrophilicity of the isocyanate carbon.
Combined Electronic Effect: The net electronic effect of the 3-chloro-2-thienyl group is a balance between the electron-donating resonance of the thiophene ring and the electron-withdrawing inductive effect of the chlorine atom. The position of the chlorine atom ortho to the isocyanate group suggests that its inductive effect will be significant. Therefore, it is plausible that the overall electronic effect of the 3-chloro-2-thienyl group will be electron-withdrawing, leading to a higher reactivity for 3-chloro-2-thienyl isocyanate compared to phenyl isocyanate.
Steric Effects: The 3-chloro-2-thienyl group is likely to present greater steric hindrance than a phenyl group. The presence of the chlorine atom at the 3-position, adjacent to the point of attachment of the isocyanate group, will create a more crowded environment around the reactive center. This increased steric bulk could potentially slow down the reaction rate, especially with larger nucleophiles.
Predicted Reactivity: A Synthesis of Effects
Based on the analysis above, we can predict the relative reactivity of the two isocyanates.
Feature
Phenyl Isocyanate
3-Chloro-2-Thienyl Isocyanate
Predicted Effect on Reactivity
Electronic Effect
Weakly electron-withdrawing
Net electron-withdrawing (dominant -I effect of Cl)
Increased reactivity for 3-chloro-2-thienyl isocyanate
Steric Effect
Moderate
Higher due to the ortho-chloro substituent
Decreased reactivity for 3-chloro-2-thienyl isocyanate
The overall reactivity of 3-chloro-2-thienyl isocyanate will be a trade-off between the activating electronic effect of the chloro substituent and the deactivating steric hindrance. For small nucleophiles, the electronic effect is likely to dominate, making 3-chloro-2-thienyl isocyanate more reactive than phenyl isocyanate . However, for bulky nucleophiles, the steric hindrance may become the overriding factor, potentially reversing this trend.
Experimental Protocol for a Comparative Kinetic Study
To empirically validate these predictions, a comparative kinetic study is essential. The following protocol outlines a robust method for determining the relative reaction rates of phenyl isocyanate and 3-chloro-2-thienyl isocyanate with a model nucleophile, such as n-butylamine or benzyl alcohol.
Objective:
To determine the second-order rate constants for the reaction of phenyl isocyanate and 3-chloro-2-thienyl isocyanate with a selected nucleophile under controlled conditions.
Materials:
Phenyl Isocyanate (high purity)
3-Chloro-2-Thienyl Isocyanate (high purity)
n-Butylamine (or other suitable nucleophile, high purity)
Anhydrous solvent (e.g., Toluene, Acetonitrile)
Internal standard (e.g., Dodecane)
Quenching agent (e.g., a solution of a secondary amine like dibutylamine in the reaction solvent)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Thermostatted reaction vessel with magnetic stirring
Experimental Workflow:
Caption: Workflow for the comparative kinetic study.
Detailed Procedure:
Solution Preparation: Prepare stock solutions of each isocyanate, the nucleophile, and the internal standard in the chosen anhydrous solvent. The concentrations should be chosen to allow for pseudo-first-order conditions if desired (e.g., a 10-fold excess of the nucleophile).
Reaction Setup: Place a known volume of the nucleophile solution in the thermostatted reaction vessel and allow it to equilibrate to the desired temperature.
Reaction Initiation: Initiate the reaction by adding a known volume of the isocyanate stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
Sampling and Quenching: At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately add it to a vial containing a known excess of the quenching agent. The quenching agent will rapidly react with any unreacted isocyanate, stopping the reaction.
HPLC Analysis: Analyze the quenched samples using an appropriate HPLC method to separate the reactants, product, and internal standard. The disappearance of the isocyanate or the appearance of the product can be monitored.
Data Analysis: Plot the concentration of the isocyanate (or product) as a function of time. For a second-order reaction, a plot of 1/[Isocyanate] versus time will yield a straight line with a slope equal to the rate constant, k.
Data Presentation and Interpretation
The results of the kinetic experiments should be summarized in a clear and concise table.
Isocyanate
Nucleophile
Temperature (°C)
Second-Order Rate Constant, k (M⁻¹s⁻¹)
Phenyl Isocyanate
n-Butylamine
25
Value to be determined
3-Chloro-2-Thienyl Isocyanate
n-Butylamine
25
Value to be determined
A higher value of k indicates a faster reaction rate. By comparing the rate constants obtained under identical conditions, a quantitative measure of the relative reactivity can be established.
Logical Relationship of Factors Influencing Reactivity
Conclusion and Practical Implications for Drug Development
This guide has provided a comprehensive comparison of the reactivity of phenyl isocyanate and 3-chloro-2-thienyl isocyanate, grounded in the fundamental principles of organic chemistry. Our analysis suggests that 3-chloro-2-thienyl isocyanate is likely to be more reactive than phenyl isocyanate towards small nucleophiles due to the dominant electron-withdrawing effect of the chlorine atom. However, its increased steric bulk may lead to slower reactions with larger, more complex molecules often encountered in drug synthesis.
For researchers and drug development professionals, these insights are directly applicable:
Reaction Optimization: When using 3-chloro-2-thienyl isocyanate, shorter reaction times or lower temperatures may be sufficient compared to reactions with phenyl isocyanate, potentially reducing side-product formation.
Nucleophile Selection: The choice of nucleophile is critical. The steric hindrance of 3-chloro-2-thienyl isocyanate may necessitate the use of less bulky coupling partners or the use of catalysts to overcome the steric barrier.
Predictive Chemistry: By understanding the interplay of electronic and steric effects, chemists can make more informed decisions in designing synthetic routes and predicting the outcomes of reactions involving a wide range of substituted isocyanates.
The provided experimental protocol offers a practical framework for quantifying these reactivity differences in your own laboratory, enabling data-driven decisions in the synthesis of novel therapeutic agents.
References
Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. J. Chem. Soc., Perkin Trans. 2, 1166-1171. [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate.
Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 561-569.
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
Butt, G., & Topsom, R. D. (1983). The determination of substituent constants for 2- and 3-thienyl groups. Spectrochimica Acta Part A: Molecular Spectroscopy, 39(11), 991-993.
Chapman, N. B., & Shorter, J. (Eds.). (1972).
Eicher, T., & Hauptmann, S. (2003).
Speziale, A. J., & Smith, L. R. (1962). α-CHLOROACETYL ISOCYANATE. Organic Syntheses, 42, 21. [Link]
Rolph, M. S., Markowska, A. L. J., Warriner, C. N., & O'Reilly, R. K. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(48), 7351-7364. [Link]
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Application Note. [Link]
Publish Comparison Guide: Elemental Analysis Standards for C5H2ClNOS Compounds
The following guide provides a technical comparison and procedural framework for the elemental analysis of C5H2ClNOS compounds. Based on the molecular formula, this class is typified by 5-chlorothiophene-2-isocyanate and...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparison and procedural framework for the elemental analysis of C5H2ClNOS compounds. Based on the molecular formula, this class is typified by 5-chlorothiophene-2-isocyanate and related heterocyclic scaffolds used in drug development.
These compounds present a "Perfect Storm" for analysts: they are often moisture-sensitive (isocyanate moiety), volatile , and contain multiple heteroatoms (S, Cl, N) that require specific combustion conditions to prevent interference.
Executive Summary
Accurate elemental analysis (EA) of C5H2ClNOS compounds is critical for validating the purity of pharmaceutical intermediates. The presence of both Sulfur (19.6%) and Chlorine (21.7%) in a small, reactive heterocyclic ring creates unique combustion challenges.
This guide compares the three primary calibration standards used to validate this matrix: S-Benzylthiuronium Chloride , Sulfanilamide , and BBOT .
Recommendation:S-Benzylthiuronium Chloride is the superior standard for this specific application due to its simultaneous S/Cl content and similar heteroatom-to-carbon ratio.
Critical Control: Due to the isocyanate group (-NCO), C5H2ClNOS samples must be handled under inert atmosphere to prevent hydrolysis, which biases Carbon (low) and Hydrogen (high) results.
Comparative Analysis of Calibration Standards
For a target analyte of C5H2ClNOS (MW: ~163.6 g/mol ), the ideal standard must mimic the combustion behavior of a sulfur-chlorine heterocycle.
Table 1: Performance Matrix of EA Standards
Feature
S-Benzylthiuronium Chloride
Sulfanilamide
BBOT
Formula
C₈H₁₁ClN₂S
C₆H₈N₂O₂S
C₂₆H₂₆N₂O₂S
S Content
~15.8%
~18.6%
~7.4%
Cl Content
~17.5%
0% (None)
0% (None)
Combustion Mode
Difficult (Salt form)
Easy (Clean burn)
Medium (Large molecule)
Suitability for C5H2ClNOS
High (Matches S+Cl profile)
Low (Requires separate Cl std)
Medium (Good for S, lacks Cl)
Hygroscopicity
Low
Low
Low
Best For
Simultaneous CHNS + Cl validation
Routine CHNS calibration
High-C / Low-S matrices
Expert Insight: The Causality of Standard Selection
Why S-Benzylthiuronium Chloride? It is one of the few stable, non-hygroscopic standards that contains both Sulfur and Chlorine. When analyzing C5H2ClNOS, you must verify that the combustion tube's tungsten trioxide (WO₃) or copper reagents are not being poisoned by the high halogen load. S-Benzylthiuronium chloride stresses the system similarly to your analyte, validating the "trapping" efficiency of the reduction tube.
The Trap of Sulfanilamide: While Sulfanilamide is the industry standard for CHNS, using it alone for C5H2ClNOS leaves the Chlorine analysis unvalidated. You would need to run a separate liquid standard (e.g., 2,4,6-trichlorophenol) to validate the Cl channel, introducing matrix mismatch errors.
Target Analyte: 5-Chlorothiophene-2-isocyanate (C5H2ClNOS)
Hazard: Moisture sensitivity. Reaction with atmospheric H₂O yields the amine (C4H4ClNS) and CO₂, skewing %C down and %H up.
Workflow Diagram (DOT)
The following diagram outlines the decision logic for analyzing moisture-sensitive S/Cl heterocycles.
Caption: Workflow for handling moisture-sensitive C5H2ClNOS compounds, emphasizing inert encapsulation.
Detailed Methodology
Step 1: Instrument Calibration
Conditioning: Run 3 "bypass" samples of unweighed S-Benzylthiuronium chloride to saturate the adsorption sites in the reduction column.
K-Factor Determination: Weigh 3 replicates of S-Benzylthiuronium chloride (1.5 – 2.5 mg) into tin capsules.
Note: Ensure the standard is dry.[1] S-Benzylthiuronium chloride is generally non-hygroscopic but should be stored in a desiccator.
Validation: Run a check standard of BBOT (Sulfur check) and Acetanilide (CH check). Acceptance criteria: ±0.3% absolute deviation.
Step 2: Sample Preparation (Crucial Step)
Since C5H2ClNOS is likely an isocyanate:
Environment: Perform all weighing inside a glovebox or a glove bag purged with dry Nitrogen/Argon.
Encapsulation:
Use Hermetic Tin Capsules (cold-weld sealing) for liquids.
Do not use standard folded tins; isocyanates can vaporize or react with moisture in the air trapped in the fold before combustion.
Additives: Add ~5 mg of Vanadium Pentoxide (V₂O₅) powder to the capsule.
Reasoning: V₂O₅ acts as an oxygen donor and flux, ensuring complete oxidative decomposition of the thiophene ring, which is resistant to combustion. It also prevents the formation of refractory metal sulfates if the sample contains trace metals.
Oxygen Boost: Increase O₂ injection time by 2-5 seconds compared to standard organics. The Chlorine atom deactivates the ring, making it harder to burn; extra oxygen ensures no "soot" (unburned Carbon) is formed.
Carrier Gas: Helium (flow 120-140 mL/min).
Data Interpretation & Troubleshooting
Acceptance Criteria
For a research-grade compound (C5H2ClNOS), the industry standard (e.g., J. Org. Chem. guidelines) is ±0.4% absolute difference between calculated and found values.
Calculated Values for C5H2ClNOS:
C: 36.71%
H: 1.23%
N: 8.56%
S: 19.60%
Cl: 21.67%
Troubleshooting Common Failures
Symptom
Probable Cause
Corrective Action
High H, Low C
Hydrolysis of Isocyanate
Sample absorbed atmospheric moisture. Use cold-seal capsules in a glovebox.
Low S, Low Cl
Incomplete Combustion
The thiophene ring is stable. Add V₂O₅ or WO₃ powder to the capsule to raise local combustion temp.
Drifting S Values
Ash Buildup
High ash content from V₂O₅ can block the crucible. Replace crucible every 20 runs.
High N
Incomplete Reduction
High Cl content is exhausting the Copper reduction tube. Replace the reduction tube earlier than usual.
If S and Cl are within 0.3% of theoretical, the system is calibrated.
Immediately analyze the C5H2ClNOS sample.
Re-analyze the standard.
Logic: If the standard passes both before and after, any deviation in the sample is real impurity, not instrument drift.
References
Microanalysis of Sulfur and Chlorine : Fadeeva, V. P., et al. (2025). "Determination of sulfur in organic compounds using a barium-selective electrode." Journal of Analytical Chemistry. Link
Standard Reference Materials : National Institute of Standards and Technology (NIST).[8] "Standard Reference Materials for Elemental Analysis." Link
Combustion Analysis Best Practices : Analytik Jena. "Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine."[2][9][10] Link
Isocyanate Handling : Thermo Fisher Scientific. "Fully Automated Analysis for CHNS and Trace Sulfur." Link
S-Benzylthiuronium Chloride Data : PubChem Compound Summary for CID 16694. Link
Personal protective equipment for handling 3-chloro-2-isocyanatothiophene
Executive Safety Directive: The Sensitization Hazard Do not treat this compound simply as a corrosive. 3-Chloro-2-isocyanatothiophene combines the acute toxicity of chlorinated heteroaromatics with the insidious immunolo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive: The Sensitization Hazard
Do not treat this compound simply as a corrosive.
3-Chloro-2-isocyanatothiophene combines the acute toxicity of chlorinated heteroaromatics with the insidious immunological hazards of isocyanates. The primary risk is not just chemical burns, but respiratory and dermal sensitization .
The Mechanism: The isocyanate moiety (-NCO) is a powerful electrophile that reacts with nucleophilic groups (hydroxyls, amines) on human proteins (e.g., albumin, keratin). This forms a hapten-protein conjugate, triggering an immune response.
The Consequence: Once sensitized, a researcher may experience life-threatening anaphylactic reactions upon re-exposure to trace amounts of any isocyanate, effectively ending their bench career in medicinal chemistry.
The Rule: If you can smell it, the exposure is already too high. Isocyanates often have poor warning properties (odor threshold > Permissible Exposure Limit).
Engineering Controls: The Primary Barrier
PPE is the last line of defense. The following engineering controls are non-negotiable before PPE is even donned.
Control System
Requirement
Validation Metric
Fume Hood
Class II, Type A2 or B2
Face velocity: 100 fpm (0.5 m/s) ± 20%. Sash at working height (18").
Atmosphere
Inert Gas (Argon/Nitrogen)
The compound is moisture-sensitive (hydrolyzes to amines/HCl). Handle under positive pressure.
Waste Trap
Secondary Containment
All liquid transfers must occur over a chemically resistant tray capable of holding 110% of the volume.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the "Worst-Case Permeation" principle, assuming the compound behaves similarly to analogous chlorinated isocyanates (e.g., 3-chlorophenyl isocyanate).
A. Hand Protection: The Double-Glove Protocol
Standard nitrile gloves are insufficient for prolonged contact with chlorinated isocyanates due to potential permeation.
Why: These provide >4-hour breakthrough time for almost all isocyanates and chlorinated solvents.
Outer Layer (Dexterity):Nitrile (minimum 5 mil) .
Why: Protects the laminate liner from physical tears and provides grip.
Donning Logic: Tape the laminate cuff to the lab coat sleeve, then pull the nitrile glove over the laminate.
B. Eye & Face Protection[1][2][3][4][5]
Primary: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to vapor/aerosol risk.
Secondary: Full-face shield (8-inch minimum) required during transfer, synthesis setup, or quenching.
C. Respiratory Protection
Routine Use:None required if working within a validated fume hood.
Spill/Emergency:SCBA (Self-Contained Breathing Apparatus) or Supplied Air.
Critical Note: Do NOT rely on standard Air-Purifying Respirators (organic vapor cartridges) for isocyanate spills. Isocyanates have poor warning properties; you will not smell breakthrough until it is too late.
D. Body Protection
Standard: Cotton lab coat (flame resistant if using flammable solvents).
High Risk: Tyvek® coveralls or apron if handling volumes >100mL.
Operational Workflow & Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Quench-First" disposal method.
Figure 1: Operational safety workflow for handling 3-chloro-2-isocyanatothiophene, prioritizing engineering controls and specific spill responses.
Decontamination & Neutralization Protocol
Isocyanates must be chemically destroyed before disposal. Do not put active isocyanates into waste containers, as pressure buildup (CO₂ evolution) can cause explosions.
Mechanism: The alcohol dissolves the isocyanate; the water/ammonia hydrolyzes the -NCO group into a urea/amine derivative and CO₂.
Procedure:
Soak contaminated glassware in Decon Solution for 24 hours in the fume hood.
Warning: The reaction generates CO₂ gas. Do not cap the container.
After 24 hours, the solution can be disposed of as basic organic waste.
Emergency Response Specifics
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek immediate medical attention —symptoms of sensitization (asthma-like) may be delayed 4–8 hours.
Skin Contact:
Do not use solvent (alcohol/acetone) to wipe skin; this increases absorption.
Wash with soap and copious water for 15 minutes.
Discard contaminated leather shoes/belts (they cannot be decontaminated).
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.
References
Centers for Disease Control and Prevention (CDC) / NIOSH. (n.d.). Isocyanates. The National Institute for Occupational Safety and Health.[1][2][3] Retrieved October 26, 2023, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]